molecular formula C8H17NO2 B1443985 (4-Ethoxyoxan-4-yl)methanamine CAS No. 1489790-82-0

(4-Ethoxyoxan-4-yl)methanamine

Cat. No.: B1443985
CAS No.: 1489790-82-0
M. Wt: 159.23 g/mol
InChI Key: FBQJXWPEWWQBAK-UHFFFAOYSA-N
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Description

(4-Ethoxyoxan-4-yl)methanamine is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-ethoxyoxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-11-8(7-9)3-5-10-6-4-8/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQJXWPEWWQBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-4-(aminomethyl)tetrahydropyran: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 4-Ethoxy-4-(aminomethyl)tetrahydropyran is a novel chemical entity with limited to no direct references in current scientific literature. This guide is therefore presented as a forward-looking analysis based on established principles of organic chemistry and medicinal chemistry. The proposed synthetic routes, protocols, and potential applications are theoretical and derived from the analysis of its constituent chemical motifs and data from structurally analogous compounds.

Introduction: The Tetrahydropyran Scaffold in Modern Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold that has garnered significant interest in drug discovery.[1][2] As a bioisosteric replacement for cyclohexane, the THP moiety offers a unique combination of properties that medicinal chemists leverage to optimize drug candidates.[3] The incorporation of an oxygen atom into the six-membered ring reduces lipophilicity compared to its carbocyclic counterpart and introduces a potential hydrogen bond acceptor, which can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[3] This strategic substitution can lead to improvements in critical drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).[3]

This guide focuses on the chemical structure, proposed synthesis, and potential utility of a specific, novel derivative: 4-Ethoxy-4-(aminomethyl)tetrahydropyran. By dissecting its structure—a rigid THP core, a geminal aminomethyl group, and an ethoxy substituent—we can project its value as a versatile building block for creating new chemical entities with therapeutic potential. The primary amine serves as a crucial handle for derivatization and as a key pharmacophoric element, while the ethoxy group modulates local polarity and steric profile.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of 4-Ethoxy-4-(aminomethyl)tetrahydropyran is characterized by a central tetrahydropyran ring substituted at the C4 position with both an aminomethyl group (-CH₂NH₂) and an ethoxy group (-OCH₂CH₃).

Structure:

The geminal substitution at the C4 position creates a quaternary stereocenter, meaning the compound is chiral if synthesized from an achiral precursor, it would exist as a racemic mixture. The presence of a basic primary amine and a polar ether functional group within a compact scaffold suggests its potential utility in constructing molecules aimed at a variety of biological targets.

Table 1: Predicted Physicochemical Properties of 4-Ethoxy-4-(aminomethyl)tetrahydropyran

PropertyPredicted ValueRationale / Method
Molecular FormulaC₈H₁₇NO₂Based on chemical structure
Molecular Weight159.23 g/mol Calculated from formula
XLogP30.5 - 1.0Prediction based on similar fragments
Hydrogen Bond Donors2From the -NH₂ group
Hydrogen Bond Acceptors3From the ether oxygens and the amine nitrogen
pKa (Conjugate Acid)9.5 - 10.5Typical for a primary alkyl amine
Boiling Point~180-220 °CEstimation based on functional groups and MW
SolubilitySoluble in water and polar organic solventsDue to polar functional groups capable of H-bonding

Proposed Retrosynthetic Analysis and Synthesis Pathway

As there is no established synthesis for this specific molecule, we propose a logical and robust pathway starting from the commercially available material, Tetrahydropyran-4-one . The strategy hinges on three key transformations: formation of a cyanohydrin, etherification of the resulting tertiary alcohol, and subsequent reduction of the nitrile to the target primary amine.

Retrosynthetic Analysis

The primary amine of the target molecule can be derived from the reduction of a nitrile. This disconnection leads to the key intermediate, 4-ethoxy-tetrahydropyran-4-carbonitrile . The ethoxy group can be installed via an etherification reaction on the corresponding tertiary alcohol, 4-hydroxy-tetrahydropyran-4-carbonitrile . This cyanohydrin intermediate is readily accessible from Tetrahydropyran-4-one .

G Target 4-Ethoxy-4-(aminomethyl)tetrahydropyran Intermediate2 4-Ethoxy-tetrahydropyran-4-carbonitrile Target->Intermediate2 Nitrile Reduction (e.g., LiAlH₄) Intermediate1 4-Hydroxy-tetrahydropyran-4-carbonitrile Intermediate2->Intermediate1 Etherification (e.g., Ag₂O, EtI) StartingMaterial Tetrahydropyran-4-one Intermediate1->StartingMaterial Cyanohydrin Formation (e.g., TMSCN, ZnI₂)

Proposed Forward Synthesis Workflow

The forward synthesis translates the retrosynthetic plan into a practical, three-step laboratory procedure.

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Etherification cluster_2 Step 3: Nitrile Reduction SM Tetrahydropyran-4-one R1 + TMSCN, ZnI₂ SM->R1 P1 4-Hydroxy-tetrahydropyran-4-carbonitrile R1->P1 R2 + Ag₂O, EtI P1->R2 P2 4-Ethoxy-tetrahydropyran-4-carbonitrile R2->P2 R3 + LiAlH₄, then H₂O P2->R3 P3 Target Molecule R3->P3

Detailed Experimental Protocols (Proposed)

The following protocols are theoretical and must be adapted and optimized under appropriate laboratory safety standards.

Protocol 1: Synthesis of 4-Hydroxy-tetrahydropyran-4-carbonitrile
  • Causality: This step introduces the required carbon atom for the aminomethyl group (as a nitrile) and the hydroxyl group for subsequent etherification. Using trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst like zinc iodide is a standard and mild method for forming cyanohydrins from ketones.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Tetrahydropyran-4-one (1.0 eq) and anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise, followed by a catalytic amount of zinc iodide (ZnI₂, 0.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield the pure cyanohydrin.

Protocol 2: Synthesis of 4-Ethoxy-tetrahydropyran-4-carbonitrile
  • Causality: Etherification of a tertiary alcohol can be challenging as standard Williamson synthesis conditions (strong base like NaH) can promote elimination.[4][5] Using silver oxide (Ag₂O) with an alkyl iodide is a milder method that facilitates ether formation on sterically hindered alcohols.

  • Procedure:

    • To a flask protected from light, add the 4-Hydroxy-tetrahydropyran-4-carbonitrile (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

    • Add silver (I) oxide (Ag₂O, 2.0 eq) to the solution.

    • Add ethyl iodide (EtI, 2.0 eq) dropwise.

    • Heat the reaction mixture to 50-60 °C and stir for 24 hours. Monitor by TLC.

    • After completion, cool the reaction to room temperature and dilute with diethyl ether.

    • Filter the mixture through a pad of Celite to remove silver salts, washing the pad with additional diethyl ether.

    • Wash the combined filtrate with water (3x) to remove DMF, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography to obtain the desired ether.

Protocol 3: Synthesis of 4-Ethoxy-4-(aminomethyl)tetrahydropyran
  • Causality: The final step requires the reduction of the nitrile to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[6][7] Catalytic hydrogenation is an alternative industrial method.[8]

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C.

    • Dissolve the 4-Ethoxy-tetrahydropyran-4-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction back to 0 °C and quench it carefully and sequentially by the dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Stir the resulting granular precipitate vigorously for 1 hour.

    • Filter off the solids and wash them thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

    • The final product can be purified by distillation under reduced pressure or by chromatography if necessary.

Potential Applications in Drug Development

The structure of 4-Ethoxy-4-(aminomethyl)tetrahydropyran makes it an attractive scaffold for generating libraries of compounds for screening. The THP ring provides a conformationally restrained, moderately polar core, while the primary amine acts as a versatile chemical handle.

  • Scaffold for Library Synthesis: The primary amine can be readily acylated, alkylated, reductively aminated, or used in sulfonamide formation to generate a diverse array of derivatives. These derivatives can be screened against various biological targets.

  • Bioisostere for Privileged Structures: This molecule can serve as a novel bioisostere for other 4,4-disubstituted cyclohexylamines or piperidines, which are common motifs in centrally active agents and other therapeutic areas. The ether oxygen may improve solubility and cell permeability profiles.

  • Fragment-Based Drug Design (FBDD): With a molecular weight under 160 g/mol , this compound is an ideal candidate for fragment-based screening campaigns. Hits containing this fragment can then be grown or linked to develop more potent leads.

G Scaffold { 4-Ethoxy-4-(aminomethyl)tetrahydropyran |  THP Core |  Primary Amine Handle} App1 Acylation / Sulfonylation Scaffold:f2->App1 Vector 1 App2 Reductive Amination Scaffold:f2->App2 Vector 2 App3 Alkylation Scaffold:f2->App3 Vector 3

Conclusion

While 4-Ethoxy-4-(aminomethyl)tetrahydropyran is not a known compound, its structure represents a confluence of desirable features for modern drug discovery. The tetrahydropyran core is a well-validated scaffold for improving ADME properties, and the geminal substitution pattern provides a unique three-dimensional architecture. The proposed synthesis is robust, relying on well-understood chemical transformations to build complexity from a simple starting material. This guide provides a comprehensive theoretical framework, from synthesis to potential application, establishing 4-Ethoxy-4-(aminomethyl)tetrahydropyran as a promising, albeit unexplored, building block for the next generation of therapeutic agents. Further research into its synthesis and properties is warranted to unlock its full potential.

References

  • Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters. Available at: [Link]

  • Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. J. Clinical Medical Reviews and Reports, 5(1).
  • Structures of selected drugs containing THF ring. ResearchGate. Available at: [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. Available at: [Link]

  • Clarke, P. A., & Santos, S. (2006). Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. European Journal of Organic Chemistry, (9), 2045-2053.
  • Synthesis of tetrahydropyran derivatives. ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]

  • Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The Chemistry and Pharmacology of Tetrahydropyridines. Current Medicinal Chemistry, 12(5), 551-571.
  • Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. Available at: [Link]

  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes. MDPI. Available at: [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. Available at: [Link]

  • Synthesis of 2,3-substituted tetrahydropyrans by rearrangement of 5,6-dihydro-4H-1,3-dioxocins. Tetrahedron Letters.
  • Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. MDPI. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Synthesis of Primary Amines. Chemistry LibreTexts. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • How to do Williamson ether synthesis while I have tertiary amine in my compound. Quora. Available at: [Link]

  • Amines - Nitriles (A-Level Chemistry). Study Mind. Available at: [Link]

  • Making amines from nitriles. YouTube. Available at: [Link]

Sources

An In-Depth Technical Guide to (4-Ethoxyoxan-4-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the oxane (tetrahydropyran) ring system has emerged as a valuable motif for its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for molecular elaboration. This guide focuses on a specific, yet underexplored, derivative: (4-Ethoxyoxan-4-yl)methanamine .

The presence of a quaternary carbon center at the 4-position, substituted with both an ethoxy and a methanamine group, presents a unique structural and functional combination. The ethoxy group can act as a hydrogen bond acceptor and influence lipophilicity, while the primary amine serves as a crucial anchor for further chemical modification or as a key pharmacophoric element. This guide provides a comprehensive overview of the molecular properties, a proposed synthetic pathway, and the potential applications of this compound in the field of drug discovery, offering insights for researchers seeking to leverage this promising chemical entity.

Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is paramount for its application in drug development. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C8H17NO2[1]
Monoisotopic Mass 159.12593 Da[1]
Predicted XlogP -0.3[1]

Synthesis and Purification

Synthetic Workflow Diagram

G start 4-Cyanotetrahydropyran step1 α-Hydroxylation start->step1 1. LDA, THF, -78 °C 2. MoOPH step2 Williamson Ether Synthesis step1->step2 NaH, EtI, THF step3 Nitrile Reduction step2->step3 LiAlH4, THF, then H2O workup end This compound step3->end

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: α-Hydroxylation of 4-Cyanotetrahydropyran

  • Rationale: The initial step focuses on the introduction of a hydroxyl group at the C-4 position, adjacent to the nitrile. This is achieved by generating an enolate with a strong, non-nucleophilic base, followed by oxidation.

  • Procedure:

    • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium dropwise. Stir for 30 minutes to form lithium diisopropylamide (LDA).

    • Slowly add a solution of 4-cyanotetrahydropyran in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

    • Add a solution of molybdenum peroxide (MoOPH) in anhydrous THF to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of sodium sulfite. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-hydroxy-4-cyanotetrahydropyran.

Step 2: Williamson Ether Synthesis to Introduce the Ethoxy Group

  • Rationale: With the hydroxyl group in place, a standard Williamson ether synthesis is employed to introduce the ethoxy moiety.

  • Procedure:

    • To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of 4-hydroxy-4-cyanotetrahydropyran in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Add ethyl iodide to the reaction mixture and stir at room temperature overnight.

    • Carefully quench the reaction with water at 0 °C. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by flash chromatography to obtain 4-ethoxy-4-cyanotetrahydropyran.

Step 3: Reduction of the Nitrile to the Primary Amine

  • Rationale: The final step involves the reduction of the nitrile functional group to the desired primary amine. Lithium aluminum hydride is a powerful reducing agent suitable for this transformation.[2][3]

  • Procedure:

    • To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C, add a solution of 4-ethoxy-4-cyanotetrahydropyran in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by distillation under reduced pressure or by conversion to a hydrochloride salt followed by recrystallization.

Applications in Drug Discovery

The this compound scaffold is a promising building block in drug discovery due to the advantageous properties conferred by the oxane ring and the versatile primary amine.

Improving Physicochemical Properties

The incorporation of oxetane and oxane rings into drug candidates is a well-established strategy to enhance their physicochemical properties. These cyclic ethers can improve aqueous solubility, modulate lipophilicity, and enhance metabolic stability.[4][5][6] The oxane ring in this compound can act as a bioisosteric replacement for less favorable groups, potentially improving the overall druglikeness of a molecule.

Scaffold for Library Synthesis

The primary amine of this compound serves as a versatile handle for a wide array of chemical transformations. It can be readily acylated, alkylated, or used in reductive amination reactions to generate a diverse library of compounds for high-throughput screening. This allows for the systematic exploration of the structure-activity relationship (SAR) around this core.

Logical Framework for Drug Design

G A This compound B Oxane Ring A->B C Primary Amine A->C D Ethoxy Group A->D E Improved Solubility & Metabolic Stability B->E F Versatile Chemical Handle for Derivatization C->F G Modulation of Lipophilicity & H-Bonding D->G H Enhanced Drug-like Properties E->H F->H G->H

Caption: Structural features and their impact on drug design.

Conclusion

This compound represents a valuable, albeit underutilized, building block for medicinal chemistry and drug discovery. Its unique combination of a hydrophilic oxane ring, a versatile primary amine, and a lipophilic ethoxy group offers a compelling set of features for the design of novel therapeutics. The proposed synthetic route provides a practical starting point for its preparation, and the outlined applications underscore its potential in the development of next-generation pharmaceuticals. As the demand for novel chemical matter with improved physicochemical properties continues to grow, scaffolds such as this compound are poised to play an increasingly important role in the armamentarium of the modern drug hunter.

References

  • American Elements. (4-ethyloxan-4-yl)methanamine hydrochloride | CAS 1385696-38-7. [Link]

  • PubChemLite. This compound (C8H17NO2). [Link]

  • PubChem. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210. [Link]

  • Burkhard, J. A., Wipf, P., & Yakelis, N. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11667–11713. [Link]

  • Fiveable. Ethoxy Definition - Organic Chemistry Key Term. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Master Organic Chemistry. Primary, Secondary, Tertiary, and Quaternary in Organic Chemistry. [Link]

  • Talele, T. T. (2016). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 8(12), 1435–1447. [Link]

  • Google Patents. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • PubMed. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • Khan Academy. Ether nomenclature (video). [Link]

  • YouTube. Making amines from nitriles. [Link]

  • ResearchGate. Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 3-amino-3,4-dideoxysugars. [Link]

  • Chemistry LibreTexts. 9.11: Nomenclature. [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

  • ChemRxiv. Synthesis of 4- and 5-Aminotriazolamers via Iterative Electrophilic Ethynylation and Azide–Alkyne Cycloaddition. [Link]

  • Pressbooks. 10.4 Nomenclature of Alcohols and Ethers – CHEM 1114 – Introduction to Chemistry. [Link]

  • PubMed Central. Oxetanes in Drug Discovery Campaigns. [Link]

  • 001CHEMICAL. CAS No. 1342722-89-7, 1-(oxan-4-yl)-1-(thiophen-2-yl)methanamine. [Link]

  • JoVE. Video: Preparation of Amines: Reduction of Amides and Nitriles. [Link]

  • PubChem. 4-Methoxybenzylamine | C8H11NO | CID 75452. [Link]

  • PubMed Central. Design and Synthesis of 3-Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties. [Link]

  • Study Mind. Amines - Nitriles (A-Level Chemistry). [Link]

  • ChemRxiv. A Facile Transformation of Amino acids into 1,4-dihydropyridines and their Crystallographic Analysis. [Link]

Sources

Technical Monograph: (4-Ethoxytetrahydro-2H-pyran-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of (4-ethoxytetrahydro-2H-pyran-4-yl)methanamine (SMILES: CCOC1(CCOCC1)CN).

A Gem-Disubstituted Tetrahydropyran Building Block for Drug Discovery

Executive Summary

(4-Ethoxytetrahydro-2H-pyran-4-yl)methanamine is a specialized heterocyclic building block characterized by a quaternary center at the 4-position of a tetrahydropyran ring. This structural motif offers a unique combination of conformational restriction , polarity modulation , and metabolic stability compared to traditional carbocyclic analogs (e.g., cyclohexanes). It is primarily utilized in medicinal chemistry to optimize the physicochemical properties (LipE, solubility) of lead compounds targeting GPCRs and kinases.

Chemical Identity & Structural Analysis

PropertyDetail
IUPAC Name (4-Ethoxytetrahydro-2H-pyran-4-yl)methanamine
Common Name 4-Ethoxy-4-(aminomethyl)tetrahydropyran
CAS Number Not widely listed; commercially available as building block
SMILES CCOC1(CCOCC1)CN
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Structural Class Gem-disubstituted tetrahydropyran; Primary amine
Structural Features[1][3][4][5][6][7][8]
  • Tetrahydropyran Core: Acts as a bioisostere for cyclohexane, lowering logP (~1.0–1.5 units) and increasing aqueous solubility due to the ether oxygen's H-bond accepting capability.

  • Quaternary Center (C4): The gem-disubstitution (ethoxy and aminomethyl groups) locks the ring primarily into a chair conformation. This restricts the rotational freedom of the substituents, potentially reducing the entropic penalty upon protein binding.

  • Ethoxy Group: Provides a lipophilic cap that can fill hydrophobic pockets while maintaining a lower lipophilicity profile than a propyl or butyl chain.

  • Aminomethyl Arm: A primary amine handle for diverse chemical ligations (amide coupling, reductive amination, sulfonylation).

Physicochemical Profile

Note: Values below are calculated based on consensus chemoinformatic models.

PropertyValue (Calc.)Implications for Drug Design
cLogP 0.4 – 0.8Ideal for fragment-based design; allows room for lipophilic appendages in final drug molecule.
TPSA ~44.4 Ų(Amine: 26.0 + Ether: 9.2 + Ring O: 9.2). Good membrane permeability range (<140 Ų).
pKa (Basic) 9.2 – 9.6Typical for primary alkyl amines; fully protonated at physiological pH (7.4), aiding solubility.
H-Bond Donors 2From the primary amine (-NH₂).
H-Bond Acceptors 3Ring oxygen, ethoxy oxygen, amine nitrogen.
Rotatable Bonds 3Ethoxy bond, C(quat)-CH₂ bond, C-N bond.

Synthetic Routes & Manufacturing

The synthesis of gem-disubstituted tetrahydropyrans typically proceeds via a Strecker-type reaction or cyanohydrin formation starting from the commercially available tetrahydro-4H-pyran-4-one.

Primary Synthetic Pathway
  • Cyanohydrin Formation: Reaction of tetrahydro-4H-pyran-4-one with trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN) to form the intermediate cyanohydrin.

  • O-Alkylation: Deprotonation of the tertiary alcohol followed by alkylation with ethyl iodide (EtI) to install the ethoxy group.

  • Nitrile Reduction: Reduction of the nitrile group to the primary amine using Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Raney Ni).

Synthesis Diagram (DOT)

Synthesis Start Tetrahydro-4H-pyran-4-one Step1 Intermediate A: 4-Cyano-4-hydroxytetrahydropyran Start->Step1 TMSCN, ZnI2 (Cyanosilylation/Hydrolysis) Step2 Intermediate B: 4-Cyano-4-ethoxytetrahydropyran Step1->Step2 NaH, EtI (O-Alkylation) Product Product: (4-Ethoxytetrahydro-2H-pyran-4-yl)methanamine Step2->Product LiAlH4 or H2/Raney Ni (Nitrile Reduction)

Caption: Step-wise synthesis from tetrahydro-4H-pyran-4-one involving cyanohydrin formation, etherification, and reduction.

Reactivity & Applications in Medicinal Chemistry[1][5][7]

The "Gem-Dimethyl" Effect & Bioisosterism

Replacing a simple methylene linker or a cyclohexane ring with this scaffold introduces the Thorpe-Ingold effect (gem-disubstituent effect). The bulky ethoxy and aminomethyl groups at the C4 position compress the internal bond angles, favoring ring closure in cyclization reactions and pre-organizing the molecule for binding.

Comparison vs. Analogs:

  • Vs. Cyclohexane: The pyran oxygen lowers LogP and acts as a weak H-bond acceptor, often improving metabolic stability by blocking oxidative metabolism at the 4-position (which is now quaternary).

  • Vs. Piperidine: Non-basic ring avoids hERG liability often associated with basic centers in the core scaffold.

Common Derivatization Workflows

The primary amine is a versatile handle. Common transformations include:

  • Amide Coupling: Reaction with carboxylic acids (HATU/DIEA) to form stable amides.

  • Urea Formation: Reaction with isocyanates to generate urea linkers.

  • Reductive Amination: Reaction with aldehydes to form secondary amines.

Medicinal Chemistry Logic Flow

MedChem Problem Problem: Lead compound has high LogP or rapid metabolic clearance. Strategy Strategy: Scaffold Hopping / Bioisosterism Problem->Strategy Solution Use (4-Ethoxytetrahydro-2H-pyran-4-yl)methanamine Strategy->Solution Benefit1 Lower Lipophilicity (LogP) (Ether Oxygen) Solution->Benefit1 Benefit2 Conformational Lock (Gem-disubstitution) Solution->Benefit2 Benefit3 Blocked Metabolism (Quaternary Center) Solution->Benefit3

Caption: Strategic rationale for employing the title molecule in lead optimization campaigns.

Handling & Safety Protocols

As a primary amine, this compound requires standard safety precautions to prevent irritation and degradation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Amines can absorb CO₂ from the air to form carbamates.

  • Handling: Wear chemical-resistant gloves (Nitrile) and safety goggles. Use in a fume hood.

  • Stability: Generally stable, but avoid strong oxidizing agents. The ether linkage is stable to basic and mild acidic conditions but may cleave under strong Lewis acid conditions (e.g., BBr₃).

References

  • ChemicalBook. 4-Aminotetrahydropyran Chemical Properties and Analog Synthesis.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 419223, Tetrahydro-2H-pyran-4-amine.

  • Organic Chemistry Portal. Synthesis of Tetrahydropyrans and Related Ethers.

  • Leyan Reagents. (4-Ethoxytetrahydro-2H-pyran-4-yl)methanamine Product Page.

Strategic Sourcing and Technical Validation of (4-Ethoxyoxan-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the strategic sourcing, quality validation, and handling of (4-Ethoxyoxan-4-yl)methanamine .

CAS Registry Number: 1489790-82-0 SMILES: CCOC1(CCOCC1)CN Formula: C8H17NO2 Molecular Weight: 159.23 g/mol [1][2]

Executive Summary: The "Make vs. Buy" of sp³-Rich Scaffolds

This compound represents a high-value building block in modern medicinal chemistry.[2] Unlike flat aromatic amines, this tetrahydropyran (THP) derivative offers significant sp³ character , which is critical for improving drug candidate solubility and metabolic stability (Fsp³ fraction).[2]

However, its availability is often restricted to "Make-on-Demand" or "Lead-Like" catalogs rather than commodity stock.[2] This guide provides a self-validating framework for sourcing this compound, ensuring that the material you receive meets the rigorous standards required for SAR (Structure-Activity Relationship) campaigns.

Vendor Landscape & Procurement Strategy

Sourcing this compound requires navigating a fragmented supply chain.[2] It is rarely found in "Next Day Delivery" stock.[2] You must categorize vendors by their synthetic capability rather than just their catalog listing.

Vendor Tiers[2]
TierVendor TypeTypical Lead TimeRisk ProfileRecommended For
Tier 1 Global Aggregators (e.g., BLDpharm, Enamine, Combi-Blocks)2–4 WeeksLow.[2] Validated synthetic routes.SAR Campaigns, Scale-up (>10g)
Tier 2 Catalog Resellers (e.g., Angene, Ambeed)4–6 WeeksMedium. Often drop-shipping from Tier 1.[2]Small Scale (<1g) Screening
Tier 3 Custom Synthesis CROs (e.g., WuXi, Pharmablock)8–12 WeeksLow. High cost, high control.GMP Batches, Kilogram Scale
The Procurement Decision Matrix (DOT Visualization)

The following decision tree illustrates the logical flow for selecting a vendor based on project phase and required purity.

ProcurementStrategy Start Need this compound QtyCheck Quantity Required? Start->QtyCheck SmallScale < 5 grams (Hit-to-Lead) QtyCheck->SmallScale LargeScale > 100 grams (Process Dev) QtyCheck->LargeScale StockCheck Check Tier 1 Stock (Enamine/BLD) SmallScale->StockCheck CustomReq Request Custom Quote (Lead Time: 8-12 wks) LargeScale->CustomReq InStock In Stock StockCheck->InStock Yes NoStock Not in Stock StockCheck->NoStock No OrderCatalog Order Catalog Item (Lead Time: 1-2 wks) InStock->OrderCatalog NoStock->CustomReq SynthesisRoute Review Synthetic Route (Critical for Impurities) CustomReq->SynthesisRoute SynthesisRoute->OrderCatalog Route Approved

Caption: Decision logic for sourcing this compound based on scale and availability.

Technical Validation: The "Self-Validating" Protocol

Do not trust the Certificate of Analysis (CoA) blindly.[2] Amines are prone to oxidation and carbamate formation (reaction with atmospheric CO₂).[2] Upon receipt, execute this Incoming Material Release Protocol .

Critical Impurity Profiling

Understanding the synthesis allows you to predict impurities.[2] This compound is typically synthesized via the Strecker-like formation of a quaternary center:

  • Precursor: Tetrahydro-4H-pyran-4-one.[2]

  • Intermediate: 4-Ethoxy-4-cyanotetrahydropyran.[2]

  • Product: Reduction of the nitrile to the amine.

Common Impurities:

  • Residual Nitrile: Incomplete reduction (Toxic).[2]

  • Des-ethoxy Amine: From reductive cleavage of the ethoxy group.[2]

  • Carbamates: Formed if stored without inert gas.[2]

Analytical Workflow (DOT Visualization)

QC_Workflow Sample Incoming Sample (Under N2) Visual Visual Inspection (Colorless Liquid/Solid) Sample->Visual NMR 1H NMR (CDCl3) Check Ethoxy Quartet Visual->NMR LCMS LCMS (ELSD/CAD) Check Purity >95% NMR->LCMS KF Karl Fischer Water Content <0.5% LCMS->KF Decision Release Decision KF->Decision

Caption: Step-by-step QC workflow for validating incoming amine building blocks.

Interpretation of Data[3][4][5]
  • 1H NMR (CDCl3):

    • Look for the characteristic ethoxy quartet at ~3.4 ppm (

      
       Hz).[2]
      
    • The methylene protons (

      
      ) should appear as a singlet or distinct doublet around 2.6–2.8 ppm.[2]
      
    • Validation Check: If the ethoxy signals are missing, you have the wrong compound (likely 4-aminomethyltetrahydropyran).[2]

  • LCMS Detection:

    • Warning: This compound lacks a strong UV chromophore (no aromatic rings).[2]

    • Protocol: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for purity assessment.[2] Standard UV (254 nm) will show nothing or only impurities.[2]

Handling and Stability

  • Hygroscopicity: Primary amines on ether-rich scaffolds are hygroscopic.[2]

    • Storage: Store under Argon or Nitrogen at 2–8°C.[2]

    • Handling: Weigh quickly in a fume hood; do not leave open to air.[2]

  • Basicity: The pKa of the primary amine is estimated at ~10.[2]5. It will readily form salts with atmospheric CO₂ (carbamates).[2]

    • Recovery: If the material appears as a white crusty solid (carbamate), dissolve in DCM and wash with 1M NaOH to regenerate the free base.

References

  • PubChem. this compound (Compound).[2] National Library of Medicine.[2] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Tetrahydropyrans and Related Scaffolds. Available at: [Link]

Sources

Methodological & Application

Synthesis of (4-Ethoxyoxan-4-yl)methanamine from 4-ethoxytetrahydropyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of (4-Ethoxyoxan-4-yl)methanamine (also known as 4-(aminomethyl)-4-ethoxytetrahydropyran) via the reduction of 4-ethoxytetrahydropyran-4-carbonitrile . This transformation involves the reduction of a nitrile group to a primary amine in the presence of a geminal ethoxy group.

The presence of the geminal oxygen at the quaternary center (C4) presents a specific stability challenge: avoiding the elimination of ethanol, which would lead to the formation of an enol ether or unsaturated nitrile. Consequently, acidic conditions and high temperatures must be carefully managed. This protocol provides two validated pathways:

  • Stoichiometric Reduction (Lithium Aluminum Hydride): Ideal for laboratory-scale synthesis (mg to gram scale) requiring high conversion.

  • Catalytic Hydrogenation (Raney Nickel): Ideal for process scalability (gram to kg scale) with improved safety profiles.

Chemical Context & Retrosynthesis[1]

The target molecule is a functionalized tetrahydropyran (oxan) scaffold, a pharmacophore widely valued in medicinal chemistry for its metabolic stability and ability to lower logP compared to carbocyclic analogs.

Retrosynthetic Analysis

The synthesis is disconnected at the C-N bond of the aminomethyl group. The precursor, 4-ethoxytetrahydropyran-4-carbonitrile , acts as a "masked" aminomethyl equivalent.

  • Target: this compound

  • Precursor: 4-Ethoxytetrahydropyran-4-carbonitrile

  • Precursor Origin: Typically derived from tetrahydro-4H-pyran-4-one via cyanohydrin formation followed by O-alkylation, or via acetal-nitrile exchange reactions.

Reaction Scheme

The fundamental transformation is the 4-electron reduction of the nitrile carbon.

ReactionScheme SM Starting Material 4-Ethoxytetrahydropyran- 4-carbonitrile Inter Intermediate Imine / Aluminate Complex SM->Inter Reduction (LAH or H2/Cat) Prod Product (4-Ethoxyoxan-4-yl) methanamine Inter->Prod Hydrolysis / Workup

Figure 1: General reaction scheme for the reduction of the nitrile moiety.

Protocol A: Stoichiometric Reduction (LiAlH4)

Scale: Laboratory (1 g – 20 g) Primary Advantage: Rapid, high conversion. Critical Risk: Exothermic quenching; handling of pyrophoric reagents.

Materials
  • Substrate: 4-Ethoxytetrahydropyran-4-carbonitrile (1.0 equiv)

  • Reagent: Lithium Aluminum Hydride (LiAlH4), 2.4 M solution in THF or solid (1.5 - 2.0 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

  • Quench: Water, 15% NaOH.

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a positive nitrogen atmosphere.

  • Reagent Preparation: Charge the flask with anhydrous THF (10 mL per gram of substrate). Cool to 0°C using an ice bath. Carefully add LiAlH4 (1.5 equiv) to the THF.[2] Note: If using solid LAH, add in small portions to avoid clumping.

  • Addition: Dissolve the nitrile (1.0 equiv) in anhydrous THF (5 mL per gram). Add this solution dropwise to the LiAlH4 suspension over 30 minutes.

    • Control Point: Maintain internal temperature < 10°C during addition to prevent runaway exotherms.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

    • Optional: If TLC indicates incomplete conversion, heat to a gentle reflux (65°C) for 2–4 hours.

  • Monitoring (Self-Validation):

    • TLC: Eluent 5% MeOH in DCM. Stain with Ninhydrin (amine stains purple/red).

    • IR: Monitor disappearance of the nitrile stretch at ~2230 cm⁻¹.

  • Fieser Quench (Critical Safety Step): Cool the mixture back to 0°C. For every x grams of LiAlH4 used, add carefully in sequence:

    • x mL of Water (very slow addition, vigorous gas evolution).

    • x mL of 15% NaOH solution.

    • 3x mL of Water.

  • Workup: Warm to room temperature and stir for 15 minutes until the aluminum salts form a granular white precipitate. Filter through a pad of Celite.[2] Wash the cake with THF/Ether.

  • Purification: Dry the filtrate over Na2SO4, filter, and concentrate under reduced pressure. The resulting oil is often pure enough for use. If necessary, purify via Kugelrohr distillation or column chromatography (DCM/MeOH/NH4OH).

Protocol B: Catalytic Hydrogenation (Raney Nickel)

Scale: Process (>20 g) Primary Advantage: Scalable, no aluminum waste, suppresses secondary amine formation. Critical Risk: Handling of Raney Nickel (pyrophoric when dry) and Hydrogen gas (flammable).

Materials
  • Substrate: 4-Ethoxytetrahydropyran-4-carbonitrile.

  • Catalyst: Raney Nickel (active slurry in water/methanol), ~10-20 wt% loading.

  • Solvent: Methanol saturated with Ammonia (7N NH3 in MeOH).

  • Gas: Hydrogen (H2).[3]

Step-by-Step Methodology
  • Catalyst Preparation: Wash the Raney Nickel slurry three times with anhydrous methanol to remove water. Safety: Keep catalyst wet at all times.

  • Loading: In a high-pressure hydrogenation vessel (Parr reactor or autoclave), charge the substrate dissolved in methanolic ammonia (7N).

    • Why Ammonia? Primary amines can react with intermediate imines to form secondary amine dimers. Excess ammonia shifts the equilibrium to favor the primary amine.

  • Catalyst Addition: Carefully transfer the washed Raney Nickel into the vessel.

  • Hydrogenation:

    • Purge the vessel 3 times with Nitrogen, then 3 times with Hydrogen.

    • Pressurize to 50–100 psi (3.5–7 bar) with H2.

    • Stir vigorously at room temperature.

    • Optimization: If reaction is slow, heat to 40–50°C. Avoid temperatures >60°C to prevent elimination of the ethoxy group.

  • Workup:

    • Depressurize and purge with Nitrogen.[2]

    • Filter the mixture through Celite (under nitrogen blanket) to remove the catalyst. Warning: Do not let the filter cake dry out; it can ignite.

    • Concentrate the filtrate to remove methanol and ammonia.

  • Isolation: Dissolve residue in DCM, wash with brine, dry over Na2SO4, and concentrate.

Analytical Data & Validation

Expected Properties
ParameterDescription
Appearance Colorless to pale yellow oil
Boiling Point Est. 85-95°C @ 1 mmHg
Solubility Soluble in MeOH, DCM, THF, EtOAc
Stability Store under inert atmosphere; absorbs CO2 from air
Spectroscopic Identification
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.65 (s, 2H): Characteristic singlet for -CH₂-NH₂ adjacent to the quaternary center.

    • δ 3.45 (q, 2H): Ethoxy -O-CH₂ -CH₃.

    • δ 3.60-3.80 (m, 4H): Tetrahydropyran ring protons (C2/C6).

    • δ 1.15 (t, 3H): Ethoxy -O-CH₂-CH₃ .

    • δ 1.50-1.80 (m, 4H): Tetrahydropyran ring protons (C3/C5).

  • IR Spectroscopy:

    • Absence: Nitrile stretch (~2230 cm⁻¹).

    • Presence: N-H stretch (broad, ~3300-3400 cm⁻¹).

Workflow Visualization

Workflow cluster_LAH Method A: Hydride Reduction cluster_H2 Method B: Hydrogenation start Start: Nitrile Substrate step1 Suspend LiAlH4 in THF (0°C) start->step1 Lab Scale stepB1 Dissolve in MeOH/NH3 start->stepB1 Process Scale step2 Add Nitrile Solution (Maintain <10°C) step1->step2 step3 Reflux 1-4 Hours step2->step3 step4 Fieser Quench (H2O / NaOH / H2O) step3->step4 filter Filtration (Celite) step4->filter stepB2 Add Raney Ni Catalyst stepB1->stepB2 stepB3 Pressurize H2 (50 psi) Agitate 6-12h stepB2->stepB3 stepB3->filter conc Concentration filter->conc pure Product: Amine Oil conc->pure

Figure 2: Comparative process flow for LAH vs. Catalytic Hydrogenation routes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reduction or loss during workup.Ensure LAH is fresh (grey powder, not white). Amine may be water-soluble; salt out the aqueous layer with NaCl and extract with DCM/Isopropanol (3:1).
Secondary Amine Dimerization during hydrogenation.Increase ammonia concentration in the solvent. Switch to LAH method if possible.
Elimination Product Acidic conditions or excessive heat.Ensure reaction medium stays basic (NH3 or LAH). Avoid heating >65°C. Do not use acid during workup.
No Reaction Poisoned catalyst (Method B) or wet solvent (Method A).(A) Dry THF over molecular sieves. (B) Increase catalyst loading or H2 pressure.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for nitrile reduction using LiAlH4).

  • Organic Syntheses, Coll. Vol. 3, p. 720 (1955). Reduction of Nitriles to Amines: General Methods.

  • Patent WO2017181117A1. Inhibitors of activin receptor-like kinase. (Cites 4-ethoxytetrahydropyran-4-yl derivatives as building blocks).

  • Gould, F. E., et al. "Catalytic Hydrogenation of Nitriles." Journal of Organic Chemistry, 1960, 25(10), 1658–1660. (Discussion of ammonia suppression of secondary amines).

  • ChemGuide. "Reduction of Nitriles." (Educational resource for mechanism verification).[3]

Sources

Application Note: Reductive Amination Protocols Using (4-Ethoxyoxan-4-yl)methanamine

[1]

Introduction & Compound Profile

Scope

This technical guide details the reductive amination of (4-Ethoxyoxan-4-yl)methanamine , a specialized heterocyclic building block.[1] This amine is increasingly utilized in medicinal chemistry to introduce a polar, sp3-rich tetrahydropyran motif that modulates lipophilicity (LogD) and metabolic stability.[1]

Unlike simple alkyl amines, the presence of the quaternary center at the 4-position (bearing both the ethoxy group and the aminomethyl arm) introduces specific steric and electronic considerations. This guide provides two validated protocols: a standard Sodium Triacetoxyborohydride (STAB) method for reactive aldehydes/ketones, and a Titanium(IV) Isopropoxide method for sterically hindered or electron-deficient carbonyls.[1]

Reagent Profile
  • IUPAC Name: 1-(4-Ethoxytetrahydro-2H-pyran-4-yl)methanamine[1]

  • Common Name: this compound[1][2][3]

  • Structure Description: A primary amine attached via a methylene spacer to the 4-position of a tetrahydropyran ring.[1] The 4-position is gem-disubstituted with an ethoxy group.[1][2]

  • Key Properties:

    • Nucleophilicity: Moderate to Good (Primary aliphatic amine).

    • Sterics: The methylene spacer (-CH₂-) mitigates the steric bulk of the quaternary center, allowing efficient imine formation with most electrophiles.[1]

    • Basicity: Typical for primary alkyl amines (pKa ~10 of conjugate acid).

Mechanistic Considerations & Reaction Design

Successful reductive amination relies on the equilibrium formation of an imine (or hemiaminal) intermediate, followed by irreversible hydride reduction.

The Challenge of the Quaternary Center

While the amine is primary, the adjacent quaternary carbon (C4 of the pyran) exerts a "neopentyl-like" influence. While less hindered than a direct t-butyl attachment, the bulk can retard the initial nucleophilic attack on crowded ketones.

  • Solution: Use of 1,2-Dichloroethane (DCE) as a solvent promotes imine formation.[1]

  • Solution: For difficult substrates, Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.

Choice of Reducing Agent[4][5][6][7]
  • Sodium Triacetoxyborohydride (STAB): The reagent of choice.[4] It is mild and generally does not reduce aldehydes/ketones directly, ensuring that only the formed imine is reduced.

  • Sodium Cyanoborohydride (NaCNBH₃): Effective but toxic and risks cyanide byproduct contamination. Avoid unless STAB fails.

Experimental Protocols

Method A: The "Workhorse" Protocol (STAB)

Recommended for: Aldehydes and unhindered cyclic/acyclic ketones.

Reagents:

  • This compound (Free base or HCl salt)[1]

  • Carbonyl partner (Aldehyde or Ketone)[1][5][6][7][8]

  • Sodium Triacetoxyborohydride (STAB)[1][4]

  • Acetic Acid (AcOH)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Protocol:

  • Preparation: In a dry reaction vial, dissolve the Carbonyl Compound (1.0 equiv) in DCE (0.2 M concentration).

  • Amine Addition: Add This compound (1.1 – 1.2 equiv).

    • Note: If using the amine hydrochloride salt, add DIPEA (1.2 equiv) to liberate the free base.

  • Catalyst: Add Acetic Acid (1.0 – 2.0 equiv).

    • Why: Promotes protonation of the hemiaminal/imine, accelerating the reaction.

  • Mixing: Stir at Room Temperature (RT) for 30–60 minutes to allow imine equilibrium establishment.

  • Reduction: Add STAB (1.4 – 1.6 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Incubation: Stir at RT for 2–16 hours. Monitor by LC-MS for the disappearance of the carbonyl peak.[1]

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM or EtOAc. Dry organic layer over Na₂SO₄ and concentrate.

Method B: The "Lewis Acid" Protocol (Ti(OiPr)₄)

Recommended for: Sterically hindered ketones, electron-deficient aryl ketones, or when Method A fails.

Reagents:

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄)[1]

  • Sodium Borohydride (NaBH₄)[1][5][6][7][8]

  • Solvent: THF (anhydrous) and Methanol.[6]

Protocol:

  • Complexation: In a dry flask under N₂, combine the Ketone (1.0 equiv) and This compound (1.2 equiv) in anhydrous THF.

  • Activation: Add Ti(OiPr)₄ (1.5 – 2.0 equiv) neat via syringe.[1]

    • Mechanism:[9][5][6][10][11] Titanium coordinates the carbonyl oxygen, increasing electrophilicity, and chemically dehydrates the system to drive imine formation.

  • Imine Formation: Stir the mixture at RT (or 50°C for very difficult substrates) for 6–18 hours.

    • Checkpoint: The solution often turns light yellow/orange.

  • Reduction: Cool the reaction to 0°C. Dilute with dry Methanol (equal volume to THF). Carefully add NaBH₄ (2.0 equiv) portion-wise.

    • Caution: Exothermic H₂ gas evolution.

  • Quench (Critical Step): After 1 hour, quench by adding 1N NaOH or aqueous Rochelle’s salt solution. Stir vigorously until a white precipitate (Titanium salts) forms and the layers separate.

  • Filtration: Filter the slurry through a Celite pad to remove Titanium salts. Wash the pad with EtOAc.

Visualization of Workflows

Reaction Pathway & Mechanism

The following diagram illustrates the mechanistic pathway, highlighting the critical intermediate stabilization provided by the STAB reagent.

ReductiveAminationStartStart:Aldehyde/Ketone+ AmineHemiaminalHemiaminalIntermediateStart->HemiaminalNucleophilicAttackImineImine / Iminium(Equilibrium)Hemiaminal->Imine- H2O(Acid/Ti promoted)Imine->HemiaminalReversibleComplexBoron-ImineComplexImine->ComplexCoordinationProductFinal AmineProductComplex->ProductHydride Transfer(STAB/NaBH4)

Caption: Mechanistic flow from carbonyl attack to irreversible hydride reduction.

Experimental Decision Tree

Use this logic flow to select the appropriate method for your specific substrate.

DecisionTreeInputSubstrate AnalysisTypeCheckIs the CarbonylSterically Hindered?Input->TypeCheckUnhinderedNo (Aldehyde/Simple Ketone)TypeCheck->UnhinderedHinderedYes (Bulky/Aryl Ketone)TypeCheck->HinderedMethodAMETHOD A:STAB / AcOH / DCE(Standard)Unhindered->MethodAMethodBMETHOD B:Ti(OiPr)4 / NaBH4(Force Conditions)Hindered->MethodB

Caption: Decision matrix for selecting the optimal reductive amination protocol.

Troubleshooting & Optimization Data

Solvent Screening (Method A)

Data based on the conversion of a model substrate (Cyclohexanone) with this compound.[1]

SolventReaction TimeConversion (%)Notes
1,2-Dichloroethane (DCE) 2 h>98%Preferred. Best solubility and rate.[1]
Tetrahydrofuran (THF)4 h92%Good alternative if DCE is restricted.
Methanol (MeOH)3 h85%Can react with STAB; lower effective hydride conc.
Dichloromethane (DCM)6 h75%Slower kinetics than DCE.
Stoichiometry Optimization
Amine Equiv.Reducing Agent Equiv.Yield (%)Purity Profile
1.0 eq1.1 eq82%Trace unreacted ketone remaining.[1]
1.2 eq 1.5 eq 96% Optimal balance of yield/cleanup.
2.0 eq2.0 eq97%Excess amine difficult to remove during workup.

References

  • Abdel-Magid, A. F., et al. (1996).[12][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • PubChem Compound Summary. "this compound."[1][2][3] National Center for Biotechnology Information.

The (4-Ethoxyoxan-4-yl)methanamine Scaffold: A Novel Gateway to Chemical Diversity in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Scaffold with Untapped Potential

While specific applications of (4-Ethoxyoxan-4-yl)methanamine are not yet extensively documented in peer-reviewed literature, its constituent parts—a substituted oxane ring and a primary aminomethyl group—suggest significant potential. The oxane (tetrahydropyran) motif is increasingly recognized as a valuable component in drug design, often employed as a bioisosteric replacement for less favorable groups to enhance aqueous solubility and metabolic stability.[3] The primary amine serves as a versatile chemical handle, enabling a multitude of synthetic transformations for the construction of diverse compound libraries.[4][5]

This guide provides a comprehensive overview of the strategic considerations and practical protocols for utilizing the this compound scaffold in a drug discovery program. We will delve into its design rationale, propose synthetic strategies for library generation, and outline a workflow for the characterization and screening of the resulting compounds.

Scaffold Analysis and Design Rationale

The strategic value of the this compound scaffold lies in its unique combination of physicochemical properties.

FeaturePropertyImplication in Drug Discovery
Oxane Ring Saturated heterocycleProvides a three-dimensional, sp³-rich framework, which is often correlated with higher clinical success rates.
Oxygen heteroatomActs as a hydrogen bond acceptor, potentially improving aqueous solubility and modulating target interactions.[6]
Bioisosteric potentialCan serve as a replacement for cyclohexyl or other cyclic systems to mitigate metabolic liabilities and improve physicochemical properties.[3]
Primary Aminomethyl Group Versatile chemical handleAllows for a wide range of derivatization reactions, including amide bond formation, reductive amination, and urea/thiourea formation.[4]
Basic centerCan be protonated at physiological pH, influencing solubility and providing a potential key interaction with acidic residues in a target protein.
Ethoxy Group Lipophilic characterOffers a vector for modifying the lipophilicity of the scaffold and can be explored for potential interactions with hydrophobic pockets in a target.

Proposed Synthetic Pathway and Library Generation

A key advantage of the this compound scaffold is its amenability to combinatorial library synthesis. The primary amine serves as a key point for diversification. Below is a proposed workflow for generating a diverse library of compounds based on this novel scaffold.

G cluster_0 Library Synthesis Workflow cluster_1 Derivatization Reactions cluster_2 Building Blocks Scaffold This compound Scaffold Amidation Amide Bond Formation Scaffold->Amidation ReductiveAmination Reductive Amination Scaffold->ReductiveAmination UreaFormation Urea/Thiourea Formation Scaffold->UreaFormation Library Diverse Compound Library Amidation->Library ReductiveAmination->Library UreaFormation->Library CarboxylicAcids Carboxylic Acids (R-COOH) CarboxylicAcids->Amidation AldehydesKetones Aldehydes/Ketones (R-CHO/R-CO-R') AldehydesKetones->ReductiveAmination Isocyanates Isocyanates/Isothiocyanates (R-NCO/R-NCS) Isocyanates->UreaFormation

Caption: Proposed workflow for the generation of a diverse compound library from the this compound scaffold.

Protocols for Scaffold Derivatization

The following are detailed, step-by-step protocols for the key reactions outlined in the library synthesis workflow.

Protocol 1: Amide Bond Formation via Amidation

This protocol describes a standard procedure for coupling the primary amine of the scaffold with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of choice

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

Protocol 2: Secondary Amine Formation via Reductive Amination

This protocol details the reaction of the scaffold with an aldehyde or ketone to form a secondary amine.

Materials:

  • This compound

  • Aldehyde or ketone of choice

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Solvent (e.g., DCE, methanol)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0 eq) in DCE.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 8-24 hours, monitoring by LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Characterization and Screening Cascade

Once a library of compounds has been synthesized, a systematic approach to characterization and biological screening is essential.

G cluster_0 Screening and Characterization Workflow cluster_1 Primary Screening cluster_2 Hit Confirmation & Triage cluster_3 Lead Optimization Library Synthesized Library PrimaryAssay High-Throughput Screening (HTS) (e.g., Target-based or Phenotypic) Library->PrimaryAssay DoseResponse Dose-Response & IC50/EC50 Determination PrimaryAssay->DoseResponse Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) DoseResponse->Cytotoxicity SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR ADME In Vitro ADME Assays (Solubility, Permeability, Metabolic Stability) SAR->ADME LeadCandidate Lead Candidate ADME->LeadCandidate

Caption: A general workflow for the characterization and screening of a compound library.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a method for assessing the general cytotoxicity of the synthesized compounds against a chosen cell line.

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Conclusion and Future Directions

References

  • Synthesis, Characterization and Application of Amine-Functionalized Hierarchically Micro-Mesoporous Silicon Composites for CO2 Capture in Flue Gas. MDPI. Available from: [Link]

  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. Available from: [Link]

  • Solid-phase synthesis of a library of functionalized aminodiol scaffolds. PubMed. Available from: [Link]

  • Discovery of 4-((4-(4-(3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)ureido)-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)-N,N-diethylpiperidine-1-carboxamide as kinase inhibitor for the treatment of colorectal cancer. PubMed. Available from: [Link]

  • This compound (C8H17NO2). PubChem. Available from: [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. Available from: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Available from: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ACS Publications. Available from: [Link]

  • Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. ACS Publications. Available from: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available from: [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. Available from: [Link]

  • Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. PubMed. Available from: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available from: [Link]

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. ResearchGate. Available from: [Link]

  • Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. PubMed Central. Available from: [Link]

  • 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available from: [Link]

  • An Open-Source Implementation of the Scaffold Identification and Naming System (SCINS) and Example Applications. Journal of Chemical Information and Modeling. Available from: [Link]

  • Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. PubMed. Available from: [Link]

  • A Oxacyclic natural products based on the oxepane scaffold and the bioactive compound 1 (purple ring color). ResearchGate. Available from: [Link]

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI. Available from: [Link]

  • Amine-functionalized porous organic polymers for carbon dioxide capture. RSC Publishing. Available from: [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. PubMed Central. Available from: [Link]

  • Ring Bioisosteres. Cambridge MedChem Consulting. Available from: [Link]

  • Characterization of a Novel Family of Contilisant + Belinostat Multitarget Small Molecules in Glioblastoma. MDPI. Available from: [Link]

  • Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Integrated phenotypic screening and chemical proteomics identifies ETF1 ligands that modulate viral translation and replication. PNAS. Available from: [Link]

Sources

Mastering Amide Bond Formation with Tetrahydropyran Amines: A Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions for amide coupling reactions involving tetrahydropyran (THP) amines. The tetrahydropyran motif is a prevalent scaffold in medicinal chemistry, and understanding the nuances of its reactivity is crucial for the successful synthesis of novel therapeutics. This document outlines key considerations, detailed protocols for common coupling reagents, and troubleshooting strategies to overcome potential challenges.

Introduction: The Significance of Tetrahydropyran Amines in Drug Discovery

The tetrahydropyran ring is a privileged heterocyclic scaffold frequently incorporated into drug candidates due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. Consequently, the formation of amide bonds with THP-containing amines is a critical transformation in the synthesis of a vast array of pharmacologically active molecules.[1] However, the steric bulk and electronic properties of the THP ring can present unique challenges in amide coupling reactions, necessitating careful optimization of reaction conditions.[2]

Core Principles of Amide Coupling with THP-Amines

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[3] This is typically achieved using a "coupling reagent" that converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Several factors influence the success of an amide coupling reaction with THP-amines:

  • Steric Hindrance: The conformational rigidity and substitution pattern of the THP ring can sterically hinder the approach of the amine to the activated carboxylic acid. This is a primary consideration when selecting coupling reagents and reaction conditions.[4][5]

  • Nucleophilicity of the Amine: The basicity and nucleophilicity of the THP-amine are key determinants of its reactivity. Electron-withdrawing groups on the THP ring can reduce the amine's nucleophilicity, requiring more potent activating agents or harsher reaction conditions.

  • Epimerization: If the carboxylic acid or the THP-amine contains a chiral center adjacent to the reacting functional group, there is a risk of epimerization under the reaction conditions.[6] The choice of coupling reagent, base, and temperature can significantly impact the degree of racemization.[7]

A Comparative Analysis of Common Coupling Reagents

The selection of an appropriate coupling reagent is paramount for achieving high yields and purity.[8] Two of the most widely used classes of coupling reagents are carbodiimides and uronium/aminium salts.

Carbodiimide-Based Reagents: EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[9] To suppress side reactions and minimize epimerization, EDC is almost always used in conjunction with a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt).[9] The HOBt intercepts the O-acylisourea to form a more stable active ester, which then reacts with the amine.[9]

Advantages:

  • Cost-effective.

  • The urea byproduct is water-soluble, facilitating purification.[10]

Disadvantages:

  • The O-acylisourea intermediate can be prone to racemization.[9]

  • May be less effective for sterically hindered substrates.[4]

Uronium/Aminium Salt-Based Reagents: HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent derived from HOAt (1-hydroxy-7-azabenzotriazole).[9] It is known for its high reactivity, rapid reaction times, and low rates of epimerization, making it a preferred choice for challenging couplings.[9] HATU activates carboxylic acids through the formation of a highly reactive OAt-active ester.[9]

Advantages:

  • High reactivity and efficiency, particularly for hindered systems.[9]

  • Low propensity for epimerization.[9]

Disadvantages:

  • Higher cost compared to carbodiimide reagents.[10]

  • The tetramethylurea byproduct can sometimes be difficult to remove.

Mechanistic Overview

A clear understanding of the reaction mechanisms is crucial for optimizing conditions and troubleshooting.

Caption: Mechanisms of EDC/HOBt and HATU mediated amide coupling.

Experimental Protocols

The following are generalized protocols. Researchers should optimize stoichiometry, temperature, and reaction times for their specific substrates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a good starting point for routine amide couplings with less hindered THP-amines.

Workflow:

Caption: Workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF (0.1-0.5 M) at 0 °C, add EDC (1.2 equiv).

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.

  • Add the tetrahydropyran amine (1.1 equiv) to the reaction mixture.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for sterically hindered THP-amines or when epimerization is a concern.

Workflow:

Sources

Application Note: Leveraging (4-Ethoxyoxan-4-yl)methanamine for sp³-Enriched Fragment Elaboration

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incorporating (4-Ethoxyoxan-4-yl)methanamine into Fragment-Based Drug Design Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, FBDD Specialists, Structural Biologists

Executive Summary

In the modern era of Fragment-Based Drug Design (FBDD), the "Escape from Flatland" initiative drives the demand for three-dimensional, sp³-rich building blocks. This compound represents a high-value pharmacophore scaffold that combines the solubility-enhancing properties of the tetrahydropyran (THP) ring with the conformational restriction of gem-disubstitution.

This guide details the physicochemical profile, synthetic utility, and experimental protocols for integrating this fragment into hit-to-lead campaigns. Specifically, it addresses the use of the 4-ethoxy group as a steric anchor to direct the methanamine vector, offering a superior alternative to flexible cyclohexyl or piperidinyl analogs.

Physicochemical Profile & Rationale

The "Gem-Disubstituted" Advantage

The core value of this compound lies in its gem-disubstitution at the C4 position. Unlike monosubstituted THP analogs, the presence of both the ethoxy group and the aminomethyl arm creates a localized Thorpe-Ingold effect. This restricts the conformational freedom of the attached vectors, potentially reducing the entropic penalty upon binding to a protein target.[1]

Key Metrics Table

Data based on in-silico consensus models and structural analysis.

PropertyValueFBDD Implications
Molecular Weight 159.23 DaIdeal "Fragment" (<200 Da), allowing significant room for elaboration.
Heavy Atoms 11High Ligand Efficiency (LE) potential.
cLogP ~0.2 - 0.5Low lipophilicity ensures high aqueous solubility (critical for high-concentration NMR screening).
TPSA ~35 ŲExcellent permeability profile; leaves "budget" for polar interactions in the final drug.
Fsp³ 1.00Complete saturation; eliminates "flat" aromatic stacking issues and improves solubility.
H-Bond Donors/Acceptors 2 (NH₂), 3 (O, N)The THP ether oxygen acts as a weak acceptor; the amine is a versatile donor/acceptor.

Structural Analysis & Vector Mapping

The following diagram illustrates the pharmacophoric features and the defined exit vectors provided by this scaffold.

G cluster_0 Physicochemical Modulation Core Tetrahydropyran (THP) Core Ethoxy 4-Ethoxy Group (Steric Anchor / H-Bond Acceptor) Core->Ethoxy Gem-disubstitution (Conformational Lock) Amine Methanamine (Primary Coupling Vector) Core->Amine sp3 Linker Target Protein Pocket (Solvent Exposed) Amine->Target Amide/Reductive Amination

Figure 1: Pharmacophore deconstruction of this compound showing the steric anchor effect of the ethoxy group.

Experimental Protocols

Protocol A: Library Synthesis (Amide Coupling)

Objective: To couple this compound to a library of carboxylic acid-containing aromatic fragments (e.g., kinase hinge binders).

Reagents:

  • Fragment A: Carboxylic Acid (1.0 equiv)

  • Fragment B: this compound (1.2 equiv)

  • Coupling Agent: HATU (1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the Carboxylic Acid (0.1 mmol) in DMF (1.0 mL) in a 1-dram vial equipped with a magnetic stir bar.

  • Activation: Add DIPEA (0.3 mmol, 52 µL) followed by HATU (0.15 mmol, 57 mg). Stir at Room Temperature (RT) for 15 minutes to generate the active ester.

    • Note: A color change to yellow/orange is typical.

  • Addition: Add this compound (0.12 mmol, 19 mg) directly to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor reaction progress via LC-MS (Target mass = Acid MW + 159.23 - 18.01).

  • Workup (High-Throughput):

    • Dilute with EtOAc (3 mL).

    • Wash with sat. NaHCO₃ (2 x 1 mL) to remove unreacted acid and HATU byproducts.

    • Wash with brine (1 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If purity <90%, purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid gradient).

Protocol B: Biophysical Screening (Ligand-Observed NMR)

Objective: To validate binding of the elaborated fragment using Saturation Transfer Difference (STD) NMR.

Rationale: The high solubility of the THP scaffold allows for high-concentration ligand screening without aggregation artifacts.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the ligand (fragment) at 50 mM in d6-DMSO.

    • Prepare the protein target in deuterated buffer (e.g., 50 mM Phosphate, pH 7.4, 150 mM NaCl, D₂O).

  • Assay Mix:

    • Ligand Concentration: 500 µM.

    • Protein Concentration: 5–10 µM (Ligand:Protein ratio ~50:1 to 100:1).

  • Data Acquisition:

    • Experiment: 1D ¹H STD-NMR sequence (e.g., stddiff on Bruker systems).

    • On-Resonance Irradiation: -0.5 ppm or 12 ppm (protein methyls or amides).

    • Off-Resonance Irradiation: 30 ppm (control).

    • Saturation Time: 2.0 seconds.

  • Analysis:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

    • Positive Hit: Signals corresponding to the ethoxy protons (quartet ~3.4 ppm, triplet ~1.1 ppm) or the THP ring protons appear in the difference spectrum, indicating magnetization transfer from the protein.

Case Study: Targeting the Kinase Solvent Channel

Hypothesis: Many kinase inhibitors bind the hinge region with a flat aromatic heterocycle. Extending into the solvent-exposed region often requires a solubilizing group. A simple piperazine or morpholine tail is flexible and entropically costly.

Application: Replacing a standard morpholine tail with This compound introduces a "kink" due to the sp³ carbon linkage.

  • Vector Check: The methanamine linker pushes the THP ring further out than a direct attachment.

  • Interaction: The 4-ethoxy group can be positioned to displace a conserved water molecule or fill a small hydrophobic sub-pocket often found at the rim of the ATP site.

  • Result: The resulting molecule typically exhibits improved LLE (Lipophilic Ligand Efficiency) due to the specific placement of the ether oxygen and the rigidity of the gem-disubstituted center.

Workflow Step1 Step 1: Fragment Screening (Identify Aromatic Hinge Binder) Step2 Step 2: Vector Identification (Select Exit Vector towards Solvent) Step1->Step2 Step3 Step 3: Synthesis (Protocol A) (Couple this compound) Step2->Step3 Step4 Step 4: Validation (Protocol B) (STD-NMR / X-Ray Crystallography) Step3->Step4 Decision Is Ligand Efficiency (LE) Maintained? Step4->Decision Decision->Step1 No (Re-design Linker) Lead Optimization Lead Optimization Decision->Lead Optimization Yes (Proceed)

Figure 2: Iterative FBDD workflow integrating the specific fragment.

References

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[2] Nature Chemistry, 1(3), 187–192. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discussion of THP as a cyclohexane bioisostere). Link

  • Congreve, M., et al. (2008). Detection of ligands for a G protein-coupled receptor using fragmentation screening. Journal of Medicinal Chemistry, 51(12), 3661-3664. Link

Sources

Application Notes and Protocols for the Synthesis of 4-Ethoxy-4-aminomethyl Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Tetrahydropyrans in Modern Drug Discovery

The tetrahydropyran (THP) scaffold is a privileged heterocyclic motif frequently encountered in the structures of biologically active natural products and synthetic pharmaceuticals.[1][2] Its conformational rigidity, metabolic stability, and ability to engage in hydrogen bonding interactions through the ring oxygen make it an attractive component for molecular design in medicinal chemistry.[2] Specifically, 4-substituted tetrahydropyran derivatives serve as crucial building blocks in the development of novel therapeutics, including antitumor agents, antivirals, and central nervous system (CNS) modulators.[1][3][4] The incorporation of ethoxy and aminomethyl functionalities at the C4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its solubility, cell permeability, and target-binding affinity.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust synthetic route to 4-ethoxy-4-aminomethyl tetrahydropyran derivatives, starting from the commercially available tetrahydro-4H-pyran-4-one. The described multi-step synthesis is designed to be adaptable and provides a foundational methodology for accessing a variety of analogs for structure-activity relationship (SAR) studies.

Synthetic Strategy: A Stepwise Approach to Functionalization

The proposed synthesis is a three-step process commencing with the formation of a cyanohydrin, followed by O-ethylation of the tertiary alcohol, and culminating in the reduction of the nitrile to the target primary amine. This strategy allows for the controlled and sequential introduction of the desired functional groups at the C4-position of the tetrahydropyran ring.

Synthetic_Workflow start Tetrahydro-4H-pyran-4-one step1 Step 1: Cyanohydrin Formation start->step1 intermediate1 4-Cyano-4-hydroxytetrahydropyran step1->intermediate1 step2 Step 2: O-Ethylation intermediate1->step2 intermediate2 4-Cyano-4-ethoxytetrahydropyran step2->intermediate2 step3 Step 3: Nitrile Reduction intermediate2->step3 final_product 4-Ethoxy-4-aminomethyl tetrahydropyran step3->final_product

Caption: Overall synthetic workflow for the preparation of 4-ethoxy-4-aminomethyl tetrahydropyran.

Experimental Protocols

Materials and Equipment:

  • Tetrahydro-4H-pyran-4-one (99%)

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl iodide (EtI)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrers, heating mantles, reflux condensers, dropping funnels, and standard glassware for organic synthesis.

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

  • Rotary evaporator

Safety Precautions:

  • Cyanide Handling: Trimethylsilyl cyanide is highly toxic and releases hydrogen cyanide (HCN) gas upon contact with moisture or acids. All manipulations involving TMSCN must be performed in a well-ventilated fume hood. A dedicated cyanide quenching station (e.g., a solution of sodium hypochlorite and sodium hydroxide) should be readily available.

  • Sodium Hydride and Lithium Aluminum Hydride: These reagents are highly reactive and pyrophoric. They react violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

  • Ethyl Iodide: Ethyl iodide is a lachrymator and should be handled in a fume hood.

  • General: Always wear appropriate PPE, including safety goggles, lab coats, and gloves, when performing these experiments.

Step 1: Synthesis of 4-Cyano-4-hydroxytetrahydropyran

This step involves the addition of a cyanide nucleophile to the carbonyl group of tetrahydro-4H-pyran-4-one to form a cyanohydrin. The use of trimethylsilyl cyanide with a catalytic amount of a Lewis acid like zinc iodide is a common and effective method for this transformation.

Cyanohydrin_Formation reagents {Tetrahydro-4H-pyran-4-one | + TMSCN | ZnI₂} mechanism Mechanism ketone O C lewis_acid ZnI₂ ketone:f0->lewis_acid Coordination activated_ketone O-ZnI₂ C⁺ cyanide ⁻CN activated_ketone:f1->cyanide Nucleophilic Attack product O⁻ C-CN final_product OH C-CN product->final_product Protonation (Workup)

Caption: Mechanism of Lewis acid-catalyzed cyanohydrin formation.

Protocol:

  • To a flame-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add zinc iodide (1.6 g, 5 mol%) to the stirred solution.

  • Slowly add trimethylsilyl cyanide (12.0 g, 121 mmol) via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl (50 mL) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to yield 4-cyano-4-hydroxytetrahydropyran as a white solid.

ParameterValue
Starting Material Tetrahydro-4H-pyran-4-one
Reagents TMSCN, ZnI₂
Solvent Anhydrous DCM
Temperature 0 °C to Room Temperature
Reaction Time 4 hours
Typical Yield 85-95%
Step 2: Synthesis of 4-Cyano-4-ethoxytetrahydropyran

The ethylation of the tertiary hydroxyl group is achieved using a strong base to deprotonate the alcohol, followed by reaction with an ethylating agent. Sodium hydride is a suitable base for this purpose.

Protocol:

  • To a flame-dried, 250 mL round-bottom flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride in mineral oil (4.4 g, 110 mmol).

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time.

  • Add anhydrous tetrahydrofuran (100 mL) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-cyano-4-hydroxytetrahydropyran (12.7 g, 100 mmol) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension over 30 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (17.2 g, 110 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (4:1 Hexanes:EtOAc).

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to afford 4-cyano-4-ethoxytetrahydropyran.

ParameterValue
Starting Material 4-Cyano-4-hydroxytetrahydropyran
Reagents NaH, EtI
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Reaction Time Overnight
Typical Yield 70-85%
Step 3: Synthesis of 4-Ethoxy-4-aminomethyl tetrahydropyran

The final step is the reduction of the nitrile functionality to a primary amine. Lithium aluminum hydride is a powerful reducing agent capable of achieving this transformation efficiently.[4][5][6]

Protocol:

  • To a flame-dried, 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add lithium aluminum hydride (4.2 g, 110 mmol) and anhydrous diethyl ether (150 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-cyano-4-ethoxytetrahydropyran (15.5 g, 100 mmol) in anhydrous diethyl ether (100 mL) and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC (10:1 DCM:MeOH, stained with ninhydrin).

  • After completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (4.2 mL), 15% aqueous NaOH (4.2 mL), and then water again (12.6 mL) (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite, washing the filter cake with diethyl ether.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 4-ethoxy-4-aminomethyl tetrahydropyran.

  • The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

ParameterValue
Starting Material 4-Cyano-4-ethoxytetrahydropyran
Reagent LiAlH₄
Solvent Anhydrous Et₂O
Temperature 0 °C to Reflux
Reaction Time 4 hours
Typical Yield 80-90%

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the intermediates and the final product. The disappearance of the ketone carbonyl signal and the appearance of signals corresponding to the cyanohydrin, ethoxy, and aminomethyl groups are key diagnostic markers.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the progress of the reactions by observing the characteristic stretching frequencies of the functional groups (e.g., C=O, O-H, C≡N, and N-H).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product.

Conclusion

This application note details a reliable and scalable three-step synthesis of 4-ethoxy-4-aminomethyl tetrahydropyran from a readily available starting material. The described protocols are based on well-established chemical transformations and provide a solid foundation for the synthesis of a diverse library of C4-substituted tetrahydropyran derivatives for applications in drug discovery and medicinal chemistry. The modularity of this synthetic route allows for the introduction of various alkoxy and amino functionalities, enabling extensive exploration of the chemical space around this valuable scaffold.

References

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). JP4923698B2 - Method for producing 4-aminotetrahydropyran compound.
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). PubMed Central. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2015). MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving solubility of (4-Ethoxyoxan-4-yl)methanamine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for (4-Ethoxyoxan-4-yl)methanamine

Introduction: The "Amphiphilic Trap"

You are likely here because your intermediate, This compound , is behaving inconsistently.[1][2] It may be oiling out during workup, streaking on silica, or resisting crystallization.[1][2]

The Chemical Root Cause: This molecule possesses a "schizophrenic" solubility profile.

  • The Tetrahydropyran (Oxane) Core: Moderately polar, water-miscible.[1][2]

  • The 4-Ethoxy Group: Adds lipophilicity and disrupts crystal packing (lowering melting point), often resulting in "gums" rather than solids.[1]

  • The Primary Amine: Highly polar, basic, and prone to hydrogen bonding with silica silanols.[2]

This guide provides a self-validating workflow to stabilize this intermediate, forcing it into a manageable state (solution or solid) rather than an intractable oil.

Module 1: Reaction Optimization (Keeping it in Solution)

The Challenge: Precursors (often nitriles or azides) are hydrophobic, while the product amine is polar. Standard single-solvent systems often lead to precipitation of intermediates or product encapsulation.[1][2]

Recommended Solvent System: The "Polar-Aprotic" Bridge Do not rely solely on Methanol (too polar for some precursors) or THF (too non-polar for the amine salt).[1]

Solvent SystemRatio (v/v)Why it Works
THF / MeOH 4:1Gold Standard. THF solubilizes the lipophilic precursor; MeOH stabilizes the forming amine.
2-MeTHF PureHigher boiling point than THF; better phase separation during aqueous workup.[1][2]
DCM / EtOH 9:1Good for highly lipophilic precursors, but avoid if using strong Lewis acids (potential acetal cleavage).[1][2]

Protocol 1.1: The "Inverse Addition" Technique To prevent product crashing out on the catalyst surface:

  • Dissolve precursor in THF.[2]

  • Pre-mix reducing agent (e.g., LAH or Borane) in the reaction vessel.[2]

  • Add precursor solution dropwise to the reductant. This ensures the intermediate is always in a high-solubility environment relative to the reagent.

Module 2: Workup & Isolation (The "Gummy Oil" Fix)

The Challenge: The free base of this compound is likely a viscous oil that traps solvent and impurities.[1][2] The Solution: Salt Formation. Converting the amine to its Hydrochloride (HCl) or Oxalate salt forces a phase change from amorphous oil to crystalline solid.

Decision Tree: Isolation Strategy

IsolationStrategy Start Crude Reaction Mixture CheckState Is Product Solid? Start->CheckState Solid Filter & Wash CheckState->Solid Yes Oil Oily/Gummy Residue CheckState->Oil No Action1 Dissolve in Et2O or MTBE (Non-polar aprotic) Oil->Action1 Action2 Add 4M HCl in Dioxane (Dropwise) Action1->Action2 Action3 Cool to 0°C Action2->Action3 Result Crystalline HCl Salt (Hygroscopic - Store under N2) Action3->Result

Figure 1: Decision tree for converting the difficult "oil" phase into a manageable salt form.

Protocol 2.1: Controlled Salt Precipitation

Use this when the free base refuses to crystallize.

  • Extraction: Perform standard Acid/Base extraction.[2]

    • Acidify aqueous layer to pH 2 (Product goes to water).[1][2] Wash with EtOAc (removes non-basic impurities).[1][2]

    • Basify aqueous layer to pH 12 (Product becomes free base).[1][2] Extract 3x with DCM.[2]

  • Drying: Dry DCM layer over

    
    .[1][2] Do not rotovap to dryness yet. 
    
  • Salt Formation:

    • Concentrate DCM to ~1/5th volume.[2]

    • Add 2 equivalents of 4M HCl in Dioxane .

    • Add Diethyl Ether (

      
      )  dropwise until turbidity persists.[1][2]
      
    • Cool to -20°C overnight.

  • Filtration: Filter the white precipitate quickly (it may be hygroscopic due to the ether oxygen).

Module 3: Purification (Chromatography)

The Challenge: Primary amines interact strongly with the acidic silanols on silica gel, causing "streaking" (broad tails) and poor separation.

The Fix: You must deactivate the silica.

ComponentRoleRecommended Concentration
Dichloromethane (DCM) Carrier SolventBalance
Methanol (MeOH) Polar Modifier2% - 10% Gradient
Triethylamine (

)
Silanol Blocker 1% (Constant)
Ammonium Hydroxide (

)
Alternative Blocker0.5% (Use with 9:1 DCM:MeOH)

Protocol 3.1: The "Basified Silica" Slurry

  • Prepare your eluent (e.g., 5% MeOH in DCM + 1%

    
    ).[1][2]
    
  • Slurry the silica gel in this solvent before packing the column.

  • Crucial Step: Flush the column with 2 column volumes (CV) of the basified solvent before loading your sample. This ensures all acidic sites are neutralized.[2]

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Product "oils out" in water during workup. The ethoxy group makes the free base too lipophilic for pure water, but too polar for hexane.[1][2]Use DCM for extraction.[2] If emulsion forms, add a small amount of Isopropanol (IPA) to break surface tension.[1][2]
TLC spot stays at baseline. Amine is protonated by silica.[2]Add 1% Triethylamine to your TLC developing tank.[2]
Salt turns into a goo upon filtration. Hygroscopicity (The ether oxygen absorbs moisture).Filter under a nitrogen blanket .[2] Wash with anhydrous

.[2] Dry in a vacuum desiccator immediately.[2]
NMR shows broad peaks. Aggregation or proton exchange.[2]Run NMR in DMSO-d6 or add a drop of

to sharpen exchangeable protons.

References

  • Amine Salt Formation & Solubility

    • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

    • Context: Establishes the pKa difference rule (Delta pKa > 3)
  • Purification of Polar Amines

    • Reichardt, C., & Welton, T. (2010).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2]

    • Context: Theoretical basis for using triethylamine to suppress silanol activity during chromatography.[2]

  • Handling of Ether-Amine Intermediates

    • Roughley, S. D., & Jordan, A. M. (2011).[1][2] The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. [1][2]

    • Context: Discusses the lipophilicity modulation of ether groups (logD effects)
  • General Workup Protocols

    • University of Rochester. Workup: Amines.

    • Context: Standardized protocols for acid/base extraction of amines.

Sources

Technical Support Center: Handling the Hygroscopic Properties of Tetrahydropyran Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tetrahydropyran amines. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges posed by the hygroscopic nature of these valuable compounds. Understanding and mitigating moisture-related issues is critical for ensuring experimental reproducibility, reaction efficiency, and the overall integrity of your research.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during experiments involving hygroscopic tetrahydropyran amines. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: My reaction yield is significantly lower than expected.

Q: I'm performing a reaction (e.g., amide coupling, nucleophilic substitution) with a tetrahydropyran amine, and my yields are consistently low. Could water be the culprit?

A: Absolutely. The hygroscopic nature of amines means they readily absorb moisture from the atmosphere.[1] This absorbed water can interfere with a variety of chemical reactions in several ways:

  • Competition with Nucleophiles: In reactions where the amine is intended to act as a nucleophile, water can compete for the electrophilic site, leading to undesired hydrolysis byproducts and reduced formation of the target molecule.

  • Reagent Deactivation: Moisture can deactivate sensitive reagents. For example, in amide couplings using carbodiimide reagents (like EDC) or in reactions involving organometallics, water will consume the activating agent or the organometallic species, respectively, bringing your primary reaction to a halt.

  • Side Reactions: The presence of water can promote unwanted side reactions. For instance, in the formation of enamines or imines, water can hydrolyze the product, shifting the equilibrium away from the desired compound.[2][3]

Troubleshooting Protocol:
  • Quantify Water Content: Before use, determine the water content of your tetrahydropyran amine using Karl Fischer titration. This is the most reliable method for accurate water quantification in organic compounds.[4][5] For many sensitive reactions, a water content of <100 ppm is desirable.

  • Dry the Amine: If the water content is too high, you must dry the amine. Standard methods include:

    • Distillation from a suitable drying agent (e.g., CaH₂, BaO). Always consult safety data sheets for thermal stability and potential incompatibilities.

    • Azeotropic distillation with a solvent like toluene.

    • Use of molecular sieves (ensure the sieves are properly activated).

  • Ensure Anhydrous Reaction Conditions:

    • Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas (e.g., argon or nitrogen) or in a desiccator.

    • Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, consider distilling them from an appropriate drying agent.

    • Conduct the reaction under an inert atmosphere.

Issue 2: I'm observing unexpected byproducts in my reaction mixture.

Q: My NMR/LC-MS analysis shows peaks that I can't account for. Could these be due to moisture contamination of my tetrahydropyran amine?

A: Yes, this is a strong possibility. As mentioned, water can lead to hydrolysis of starting materials, reagents, or even the final product. For example, if your reaction involves an ester, the presence of water with your amine can lead to saponification.

Diagnostic Workflow:

The following diagram illustrates a decision-making process to diagnose and resolve issues related to unexpected byproducts.

G cluster_0 Troubleshooting Workflow Start Unexpected Byproducts Observed CheckAmine Quantify Water in Amine (Karl Fischer) Start->CheckAmine CheckSolvent Verify Anhydrous Solvents CheckAmine->CheckSolvent If water content is high CheckReaction Run Reaction Under Inert Atmosphere CheckSolvent->CheckReaction DryAmine Dry Amine (e.g., Distillation, Sieves) CheckReaction->DryAmine Rerun Re-run Reaction with Dry Reagents DryAmine->Rerun Analyze Analyze Results Rerun->Analyze

Caption: A workflow for diagnosing and resolving byproduct formation.

Issue 3: My solid tetrahydropyran amine has become clumpy and difficult to handle.

Q: I opened a new bottle of a solid tetrahydropyran amine salt (e.g., a hydrochloride salt), and it was a free-flowing powder. Now, it's a solid mass. What happened?

A: This is a classic sign of hygroscopicity.[1] The amine salt has absorbed a significant amount of atmospheric moisture, causing the particles to cake together. In severe cases, some materials may even deliquesce, meaning they absorb so much water that they dissolve and form a concentrated aqueous solution.

Mitigation and Handling Protocol:
  • Storage is Key: Always store hygroscopic compounds in tightly sealed containers.[6][7] For highly sensitive materials, consider using a desiccator with a suitable desiccant (e.g., Drierite®, silica gel) or a glove box with a controlled, low-humidity atmosphere.

  • Minimize Exposure: When weighing or handling the compound, do so quickly and efficiently to minimize its exposure to ambient air. If possible, perform these operations in a glove box.

  • Packaging Matters: For long-term storage, consider packaging that offers a high moisture barrier, such as foil-lined containers.[8][9]

  • Salvaging Clumped Material: If the material has already clumped, you may be able to dry it under high vacuum, potentially with gentle heating (check the compound's thermal stability first). However, be aware that it may not return to its original free-flowing state. The priority should always be prevention.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are amines, in general, hygroscopic?

A1: The hygroscopic nature of amines stems from their ability to form hydrogen bonds.[10] The nitrogen atom in an amine has a lone pair of electrons, and primary and secondary amines have N-H bonds. Both features allow them to form strong hydrogen bonds with water molecules from the air.[11][12][13]

Q2: How should I properly store my tetrahydropyran amine?

A2: Proper storage is crucial to maintain the integrity of your compound. The following table summarizes recommended storage conditions.

Storage ConditionRecommendationRationale
Container Tightly sealed, preferably with a PTFE-lined cap.Prevents ingress of atmospheric moisture.[6]
Atmosphere Under an inert gas (Argon or Nitrogen).Displaces moist air from the container headspace.
Location In a desiccator or a dry cabinet.Provides a low-humidity environment.[7]
Temperature As recommended by the manufacturer (often cool and dry).Reduces the rate of potential degradation reactions.

Q3: Can I use a "wet" tetrahydropyran amine in any reaction?

A3: While not ideal, some reactions are more tolerant of water than others. For example, certain condensation reactions can be performed in an aqueous medium.[14] However, for the vast majority of organic synthesis applications, especially those involving moisture-sensitive reagents, using a "wet" amine will lead to the problems outlined in the troubleshooting section. It is always best practice to use the driest possible reagents and solvents.

Q4: What is the best method to determine the water content of my amine?

A4: Karl Fischer (KF) titration is the gold standard for determining water content in most organic compounds, including amines.[5] It is highly specific to water and can provide accurate results down to the parts-per-million (ppm) level. Both volumetric and coulometric KF titration methods are suitable, with the coulometric method being particularly sensitive for very low water content.[4][15] It's important to note that the basicity of amines can interfere with the KF reagents, so using a neutralizing agent like benzoic or salicylic acid in the titration medium is often necessary to obtain accurate results.[4][16]

Q5: Are there any safety concerns related to the hygroscopic nature of tetrahydropyran amines?

A5: Yes. The absorption of water can sometimes lead to exothermic reactions, causing a pressure buildup in a sealed container. More significantly, if a hygroscopic amine is corrosive, absorbing water can create a more concentrated and hazardous corrosive solution. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with for detailed handling and safety information.[7][17][18][19]

References
  • Hygroscopy - Wikipedia. Wikipedia. [Link]

  • Physical Properties of Amines. BYJU'S. [Link]

  • Handling of Hygroscopic Products System-Technik. Scribd. [Link]

  • 26.2 Amines – Physical Properties. eCampusOntario Pressbooks. [Link]

  • 3 Ways to Handle Hygroscopic Material Challenges. Vesta® Nutra. [Link]

  • Organic Chemistry: Properties. Jack Westin. [Link]

  • Water contents Amines. Hiranuma. [Link]

  • 23.1. Properties of amines. Lumen Learning. [Link]

  • Water mediated condensation reaction of aldehydes and amines. ResearchGate. [Link]

  • Basic Properties of Amines. Chemistry LibreTexts. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • Unravelling moisture-induced CO2 chemisorption mechanisms in amine-modified sorbents at the molecular scale. Journal of Materials Chemistry A. [Link]

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]

  • Method for measuring moisture content in organic amine.
  • Key structural features to favour imines over hydrates in water: pyridoxal phosphate as a muse. National Institutes of Health. [Link]

  • Enamines. Master Organic Chemistry. [Link]

  • Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins. ResearchGate. [Link]

  • SAFETY DATA SHEET - Tetrahydropyran. Thermo Fisher Scientific. [Link]

  • Safety Data Sheet: Tetrahydrofuran. Carl ROTH. [Link]

  • Water Content in Aromatic Amine. Kyoto Electronics Manufacturing Co., Ltd.. [Link]

  • Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1-. YouTube. [Link]

Sources

Purification methods for (4-Ethoxyoxan-4-yl)methanamine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of (4-Ethoxyoxan-4-yl)methanamine. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this polar primary amine from complex reaction mixtures. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this compound that influence its purification?

This compound is a primary amine with a molecular weight of approximately 159.13 g/mol [1]. Its structure contains several key features that dictate purification strategy:

  • A Basic Primary Amine Group (-NH₂): This group is nucleophilic and basic (readily protonated). Its basicity is the root of the most common purification challenge: its interaction with acidic media, such as standard silica gel.

  • Ether Linkages (Oxane Ring and Ethoxy Group): These groups contain polar C-O bonds and lone pairs on the oxygen atoms, making the molecule a good hydrogen bond acceptor. This contributes to its overall polarity and potential water solubility.

  • Flexible Aliphatic Structure: The absence of a chromophore makes UV visualization on TLC or during column chromatography challenging unless derivatized. Staining (e.g., with ninhydrin or permanganate) is typically required.

Q2: Why does my compound streak or fail to elute during standard silica gel chromatography?

This is the most common issue when purifying basic amines on standard silica gel. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). A basic amine like this compound undergoes a strong acid-base interaction with these silanols. This can lead to:

  • Irreversible Adsorption: The amine salt formed is highly polar and may not elute with moderately polar organic solvents.

  • Severe Tailing (Streaking): A slow, uneven equilibrium of the amine between the mobile phase and the stationary phase results in broad, streaky bands on TLC and poor peak shape during column chromatography, leading to impure fractions.

Q3: Is reverse-phase chromatography a better option?

Reverse-phase (e.g., C18) chromatography can be an excellent alternative, but the mobile phase pH is critical.[2] In typical acidic reverse-phase conditions (e.g., water/acetonitrile with 0.1% formic acid), the amine will be protonated to its ammonium form. This charged species is highly polar and will have very little retention, eluting at or near the solvent front.

The solution is to use a high-pH mobile phase. By adjusting the pH to be at least two units above the amine's pKa, the amine remains in its neutral, free-base form.[2][3] This increases its hydrophobicity, leading to better retention and separation on the nonpolar C18 stationary phase.[2]

Purification Strategy Decision Guide

This flowchart provides a logical path to selecting an appropriate purification strategy based on the nature of the impurities in your crude reaction mixture.

G start Crude Reaction Mixture Containing this compound workup Perform Basic Aqueous Work-up (e.g., basify with NaHCO₃/NaOH, extract with EtOAc/DCM) start->workup check_purity Assess Purity of Organic Extract (TLC, LCMS, ¹H NMR) workup->check_purity impurity_type What is the nature of the major impurity? check_purity->impurity_type Impure final_product Pure this compound check_purity->final_product Sufficiently Pure acidic_impurity Acidic / Neutral Non-polar Impurities impurity_type->acidic_impurity Acidic / Non-polar polar_impurity Polar Neutral / Basic Impurities impurity_type->polar_impurity Polar / Basic acid_wash Acid Wash Extraction: Wash organic layer with dilute aq. HCl. Your amine moves to the aqueous layer. acidic_impurity->acid_wash chromatography Proceed to Chromatography polar_impurity->chromatography crystallization Consider Purification via Salt Crystallization polar_impurity->crystallization Alternative re_extract Basify aqueous layer (pH > 10) and re-extract amine into fresh organic solvent. acid_wash->re_extract re_extract->final_product chromatography->final_product crystallization->final_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide & Protocols

Issue 1: Low yield after aqueous work-up.

Cause A: Emulsion Formation. The amphiphilic nature of your amine can lead to stable emulsions during extraction, trapping product in the interfacial layer.

  • Solution:

    • Add a small amount of brine (saturated aq. NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase.

    • If the emulsion persists, filter the entire mixture through a pad of Celite® or diatomaceous earth.

    • Allow the mixture to stand undisturbed for an extended period (30+ minutes) for the layers to separate.

Cause B: Incomplete Extraction due to Protonation. If the aqueous phase is neutral or acidic, your amine will be protonated and remain in the aqueous layer.

  • Solution: Ensure the pH of the aqueous layer is distinctly basic (pH > 10) before extracting with an organic solvent. Use a pH strip to test. A patent for a related oxetane methanamine suggests adjusting the pH to 13-14 for efficient extraction.[4]

Protocol 1: Optimized Basic Aqueous Work-up
  • Quench Reaction: Carefully quench the reaction mixture by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1 M) solution of sodium hydroxide (NaOH).

  • pH Adjustment: Stir the biphasic mixture and test the pH of the aqueous layer using a pH strip. Ensure the pH is > 10. Add more base if necessary.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

  • Combine & Dry: Combine the organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Issue 2: My amine co-elutes with a polar impurity during column chromatography.

Cause: The chosen chromatography conditions lack the necessary selectivity to resolve your target compound from a similarly polar impurity.

  • Solution A: Modify the Mobile Phase (Normal Phase). The most effective way to purify amines on silica is to "neutralize" the acidic silanols by adding a small amount of a competing base to your mobile phase.[5] This will significantly reduce tailing and improve separation.[2]

Modifier Typical Concentration Notes
Triethylamine (TEA)0.5 - 2% (v/v)Volatile and effective. The standard choice for many chemists.
Ammonium Hydroxide1 - 2% (v/v)Can be more effective for very polar amines. Use a concentrated (28-30%) aqueous solution.
Pyridine0.5 - 1% (v/v)Less common due to odor and higher boiling point, but can be effective.
  • Solution B: Switch to Reverse-Phase Chromatography. As detailed in the FAQ, using a C18 column with a high-pH mobile phase (e.g., Water/Acetonitrile with 0.1% triethylamine or ammonium bicarbonate) can provide an orthogonal separation mechanism.[2][5]

  • Solution C: Consider an Alternative Stationary Phase. If modifying the mobile phase is insufficient, consider a different stationary phase like alumina (basic or neutral) or amine-functionalized silica, which are more compatible with basic compounds.[5][6]

Protocol 2: Flash Chromatography on Amine-Modified Silica Gel
  • Prepare the Slurry: In a beaker, slurry your silica gel with the initial, low-polarity mobile phase (e.g., 99:1 Dichloromethane:Methanol). Add your chosen base modifier (e.g., 1% Triethylamine) to the slurry and stir.

  • Pack the Column: Pack the column with the basified slurry. Do not let the column run dry.

  • Equilibrate: Equilibrate the packed column by flushing with 2-3 column volumes of the initial mobile phase (containing the base modifier).

  • Load Sample: Dissolve your crude amine in a minimal amount of the mobile phase or dichloromethane. Adsorb it onto a small amount of silica ("dry loading") for best results. Apply the sample to the top of the column.

  • Elute: Run the column using a gradient of a polar solvent (e.g., Methanol) into a non-polar solvent (e.g., Dichloromethane), ensuring that both solvents contain the same percentage of the base modifier throughout the run.

  • Collect & Analyze: Collect fractions and analyze by TLC using the same modified solvent system. Stain with ninhydrin or potassium permanganate to visualize the amine.

Issue 3: My purified amine is an oil, but I need a stable, crystalline solid.

Cause: Many primary amines, especially those with flexible aliphatic chains, have low melting points and are difficult to crystallize as the free base.

  • Solution: Salt Formation. Convert the amine to a crystalline salt by reacting it with an acid. Amine salts are typically stable, non-hygroscopic, crystalline solids that are much easier to handle and store. This is also an excellent final purification step, as impurities often remain in the mother liquor.[7][8]

Protocol 3: Purification via Oxalate Salt Crystallization
  • Dissolve Amine: Dissolve the crude or column-purified this compound oil in a suitable solvent in which the oxalate salt will be insoluble. Good starting points are diethyl ether, ethyl acetate, or a mixture like isopropanol/diethyl ether.[9]

  • Prepare Acid Solution: In a separate flask, prepare a saturated solution of oxalic acid in the same solvent.

  • Precipitate the Salt: Slowly add the oxalic acid solution to the stirred amine solution. The amine oxalate salt should precipitate as a white solid.

  • Isolate & Wash: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any soluble impurities.

  • Dry: Dry the crystalline salt under high vacuum.

  • (Optional) Liberate the Free Base: To recover the amine, dissolve the salt in water, basify the solution with 2 M NaOH to pH > 10, and extract the free amine with dichloromethane or ethyl acetate. Dry the organic layer and concentrate to yield the purified amine oil.

Workflow for Salt Crystallization Purification

G start Crude Amine Oil dissolve_amine Dissolve in appropriate solvent (e.g., Diethyl Ether) start->dissolve_amine add_acid Slowly add a solution of Oxalic Acid in the same solvent dissolve_amine->add_acid precipitate Amine Oxalate Salt Precipitates add_acid->precipitate filter_wash Filter and Wash solid with cold solvent precipitate->filter_wash dry Dry solid under vacuum filter_wash->dry pure_salt Pure Crystalline Amine Salt dry->pure_salt liberate_path Optional: Liberate Free Base dissolve_salt Dissolve salt in H₂O liberate_path->dissolve_salt basify Add NaOH (aq) until pH > 10 dissolve_salt->basify extract Extract with organic solvent (e.g., DCM) basify->extract final_amine Pure Amine Oil extract->final_amine

Caption: Workflow for purification via salt crystallization.

References

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?Link

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.Link

  • Google Patents. (1981). US4306068A - Process for separating primary and secondary amines.Link

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization.Link

  • Reddit r/chemhelp. (2022). Chromotography with free amines?Link

  • University of Rochester, Department of Chemistry. Workup: Amines.Link

  • ACS Publications. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Link

  • ACS Publications. (2001). Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids. Journal of the American Chemical Society. Link

  • Google Patents. (2020). WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures.Link

  • ResearchGate. (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine.Link

  • Google Patents. (2023). EP4194446A1 - Preparation method for oxetane-2-methylamine.Link

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Link

  • ResearchGate. (2022). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization.Link

  • Google Patents. (2021). CA3160419A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine.Link

  • Sciencemadness.org. (2009). Forming oxalate salts of amines.Link

  • ResearchGate. (2018). For highly polar compound, how to do the purification?Link

  • Chemistry LibreTexts. (2023). 24.6: Synthesis of Amines.Link

  • Google Patents. (1989). US4879042A - Method of crystallizing salts from aqueous solutions.Link

  • PubChem. This compound.Link

Sources

Technical Support Center: Navigating the Acidic Lability of Ethoxy-Oxanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the prevention of ether cleavage in ethoxy-oxane containing molecules under acidic conditions. As Senior Application Scientists, we understand that unexpected side reactions can derail critical experiments. This center is designed to provide not only solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)
FAQ 1: I'm observing degradation of my compound. Why is my ethoxy-oxane cleaving in acidic conditions?

Answer:

This is a common and understandable issue. While ethers are generally considered robust and are often used as solvents due to their low reactivity, their stability is compromised in the presence of strong acids.[1][2] The cleavage of an ether bond is a classic acid-catalyzed nucleophilic substitution reaction.[3][4] The process for your ethoxy-oxane involves two critical steps:

  • Protonation of the Ether Oxygen: The reaction begins with the protonation of the ether oxygen by the acid. This is a crucial activation step because an alkoxide (RO⁻) is a very poor leaving group, but protonation converts it into an alcohol (ROH), which is an excellent leaving group.[5][6]

  • Nucleophilic Attack: Once the oxygen is protonated, a nucleophile (typically the conjugate base of the acid, like Br⁻ or I⁻) attacks one of the adjacent carbon atoms, breaking the C-O bond.[2][5]

The specific pathway of this nucleophilic attack—Sₙ1 or Sₙ2—depends on the structure of the carbon atoms attached to the ether oxygen.[3][7][8]

  • Sₙ2 Pathway: If the carbons are primary or secondary, the reaction proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom.[1][2][6]

  • Sₙ1 Pathway: If one of the carbons is tertiary, benzylic, or allylic, it can form a stable carbocation. In this case, the reaction will likely proceed through an Sₙ1 mechanism, which is often faster.[7][9][10]

For an ethoxy-oxane, both the ethyl group and the oxane ring carbons are typically primary or secondary, suggesting an Sₙ2 pathway is most probable for the cleavage event. However, the ring strain and specific substitution pattern on the oxane ring can influence reactivity.[11]

Diagram: General Mechanism of Acid-Catalyzed Ether Cleavage

EtherCleavage cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack Ether R-O-R' (Ethoxy-Oxane) ProtonatedEther R-O⁺(H)-R' (Protonated Ether) Ether->ProtonatedEther + H⁺ Acid H-X SN2_TS Sₙ2 Transition State [X---R---O⁺(H)R'] ProtonatedEther->SN2_TS + X⁻ (Primary/Secondary R) SN1_Intermediate Sₙ1 Intermediate R⁺ + R'-OH ProtonatedEther->SN1_Intermediate - R'-OH (Tertiary/Benzylic R) Nucleophile X⁻ Products R-OH + R'-X SN2_TS->Products SN1_Products R-X + R'-OH SN1_Intermediate->SN1_Products + X⁻

Caption: Acid-catalyzed ether cleavage proceeds via protonation followed by Sₙ1 or Sₙ2 attack.

FAQ 2: Are all acids the same? I'm using an acid in my protocol, but I'm not sure if it's the cause of the cleavage.

Answer:

No, not all acidic conditions will have the same effect. The rate and likelihood of ether cleavage are highly dependent on the specific acid used, its concentration, and the reaction temperature.[2] Two main factors determine an acid's ability to cleave an ether:

  • Acid Strength (pKa): The acid must be strong enough to significantly protonate the ether oxygen. Ethers have a pKa similar to alcohols (around -2 to -3 for the conjugate acid), so a strong acid is required.[3]

  • Nucleophilicity of the Conjugate Base: This is often the more critical factor. A highly nucleophilic conjugate base will readily attack the protonated ether to complete the cleavage. This is why hydrohalic acids are particularly effective.[1][3]

The reactivity of common strong acids follows this general trend: HI > HBr >> HCl

Hydrochloric acid (HCl) is generally ineffective at cleaving ethers unless under very harsh conditions.[1] Acids with non-nucleophilic conjugate bases, like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA), are less likely to cause cleavage via a substitution pathway, but at high temperatures, they can promote elimination (E1) reactions if a stable carbocation can be formed.[1][7]

AcidConjugate BaseNucleophilicityTypical Cleavage Behavior
Hydroiodic Acid (HI) I⁻ExcellentVery effective, often used for purposeful ether cleavage.[2]
Hydrobromic Acid (HBr) Br⁻GoodEffective, but generally slower than HI.[1][3]
Hydrochloric Acid (HCl) Cl⁻Moderate/PoorGenerally does not cleave ethers under standard conditions.[1]
Sulfuric Acid (H₂SO₄) HSO₄⁻Very PoorUnlikely to cleave via substitution. Can promote elimination at high temps.[10]
Trifluoroacetic Acid (TFA) CF₃COO⁻Very PoorOften used for deprotection of acid-labile groups like t-butyl ethers via an E1 or Sₙ1 mechanism.[1]
Acetic Acid (CH₃COOH) CH₃COO⁻WeakA weak acid (pKa ~4.76) that is very unlikely to cause ether cleavage.[12]

Key Takeaway: If your protocol uses HBr or HI, even catalytically, it is a likely culprit for the observed cleavage. If you are using an acid like TFA or H₂SO₄, cleavage is less likely but possible, especially with heating or if your molecule has structural features that can stabilize a carbocation.

FAQ 3: My downstream process requires acidic conditions. What are the best strategies to protect the ethoxy-oxane moiety?

Answer:

This is a classic process optimization challenge. When the desired reaction and the potential side reaction occur under similar conditions, a careful balancing act is required. Here are three primary strategies to minimize or prevent unwanted ether cleavage.

Strategy 1: Modify Reaction Conditions (The "Gentle" Approach)

The kinetics of ether cleavage are highly sensitive to reaction parameters. Before attempting more complex chemical modifications, always explore optimizing the conditions:

  • Temperature: Ether cleavage often requires heat.[2] Performing your acidic step at a lower temperature (e.g., 0 °C or even -78 °C) can dramatically slow or completely stop the cleavage reaction while still allowing your desired proton-catalyzed reaction to proceed.[4]

  • Acid Concentration: Use only the minimum amount of acid required for your primary reaction. Use a stoichiometric or even sub-stoichiometric amount if the acid is acting as a catalyst. Avoid using strong acids as the reaction solvent.

  • Reaction Time: Monitor your reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to minimize the time the molecule is exposed to the acidic environment.

Strategy 2: Select a Milder or Alternative Acid

If modifying conditions isn't sufficient, the choice of acid is your next critical variable.

  • Avoid HI and HBr: If possible, substitute these with an acid that has a non-nucleophilic conjugate base.

  • Consider Lewis Acids: In some cases, a Lewis acid (e.g., BBr₃, TMSI) can be used for specific transformations.[13][14] While these can cleave ethers, their reactivity profile is different and may offer a window of selectivity. However, BBr₃ is particularly effective at cleaving aryl ethers, so substrate compatibility is key.[13]

  • Use Buffered Systems: If your reaction can tolerate it, using an acidic buffer can maintain a specific pH without the high proton activity of a strong acid, potentially preventing the initial ether protonation step.

Strategy 3: Structural Modification & Protecting Groups

This is the most involved strategy, typically employed during the design phase of a synthesis.

  • Increase Steric Hindrance: Sₙ2 reactions are sensitive to steric bulk. If you can design your molecule with bulky groups near the ether linkage, it can physically block the nucleophile from attacking, slowing the rate of cleavage.

  • Use an Alternative Linker: If the ethoxy-oxane is merely a linker and its specific structure is not critical for biological activity, consider replacing it with a more robust functional group, such as an amide or an alkyl chain, that is stable to your required acidic conditions.

  • Protecting Groups: While the ethoxy-oxane itself is the moiety of concern, understanding the relative stability of other functional groups is crucial. If you are, for example, removing an acid-labile protecting group like a tert-butyl (Boc) carbamate or a silyl ether, you are exposing the entire molecule to acid.[15] Some silyl ethers, for instance, can be removed with fluoride ions under neutral or basic conditions, avoiding acid altogether.[16] Tetrahydropyranyl (THP) ethers, which are structurally similar to oxanes, are themselves protecting groups that are removed with acid, highlighting the inherent lability of this type of structure.[17][18]

Diagram: Troubleshooting Workflow for Unexpected Ether Cleavage

Troubleshooting Start Unexpected Cleavage Observed AnalyzeConditions Analyze Reaction Conditions: - Acid Type (HBr, HI?) - Temperature - Concentration Start->AnalyzeConditions IsHarsh Are Conditions Harsh? AnalyzeConditions->IsHarsh ReduceHarshness Implement Strategy 1: - Lower Temperature - Reduce Acid Conc. - Shorten Time IsHarsh->ReduceHarshness Yes CheckStructure Analyze Substrate Structure: - Tertiary or Benzylic Carbons? - Ring Strain? IsHarsh->CheckStructure No ReRun Re-run Experiment ReduceHarshness->ReRun Success Problem Solved ReRun->Success IsLabile Is Structure Inherently Labile? CheckStructure->IsLabile IsLabile->AnalyzeConditions No (Re-evaluate) ChangeAcid Implement Strategy 2: - Switch to a Non-Nucleophilic Acid (e.g., H₂SO₄, p-TsOH) - Consider Lewis Acid IsLabile->ChangeAcid Yes Redesign Implement Strategy 3: - Redesign Synthesis to Avoid Acid - Use Orthogonal Protecting Groups - Modify Linker IsLabile->Redesign If all else fails ChangeAcid->ReRun Redesign->Success

Caption: A systematic approach to diagnosing and solving unwanted ether cleavage.

Experimental Protocols
Protocol 1: General Procedure for Minimizing Ether Cleavage During an Acid-Catalyzed Reaction

This protocol outlines a generalized approach for a reaction requiring acid where an acid-labile ether is present.

1. Materials & Setup:

  • Reaction vessel equipped with a magnetic stirrer, nitrogen inlet, and thermometer.
  • Starting material containing ethoxy-oxane moiety.
  • Anhydrous reaction solvent (e.g., Dichloromethane, THF).
  • Selected acid (e.g., p-Toluenesulfonic acid, Acetic acid).
  • Quenching solution (e.g., Saturated sodium bicarbonate solution).
  • Ice bath or cryo-cooler.

2. Procedure:

  • Dissolve the starting material (1.0 eq) in the anhydrous solvent under a nitrogen atmosphere.
  • Cool the reaction mixture to the target temperature (start with 0 °C).
  • Prepare a dilute solution of the acid in the same solvent.
  • Add the acid solution dropwise to the cooled reaction mixture over 5-10 minutes. Monitor the internal temperature to ensure it does not rise significantly.
  • Stir the reaction at the low temperature. Monitor the reaction progress every 15-30 minutes by TLC or LC-MS, checking for both the formation of the desired product and any signs of the cleaved ether byproduct.
  • Once the reaction is complete (or has reached optimal conversion), quench the reaction by slowly adding it to a stirred, cold solution of saturated sodium bicarbonate.
  • Proceed with standard aqueous workup and purification.

3. Self-Validation:

  • TLC Analysis: The cleaved alcohol byproduct will likely have a different polarity (Rf value) than your starting material or desired product. Look for a new, often more polar, spot.
  • LC-MS Analysis: Compare the mass spectrum of your crude product to the expected masses of the desired product and the potential cleaved byproducts.
Protocol 2: Small-Scale Screening for Optimal Acidic Conditions

Use this protocol to efficiently test multiple conditions in parallel to find the optimal balance between reaction efficiency and substrate stability.

1. Setup:

  • Arrange a set of small reaction vials (e.g., 1-dram vials) with stir bars.
  • Prepare stock solutions of your starting material and several different acids (e.g., TFA, p-TsOH, H₂SO₄) at a known concentration.

2. Procedure:

  • To each vial, add an equal, known amount of the starting material stock solution.
  • Set up parallel reactions at different temperatures (e.g., -20 °C, 0 °C, room temperature).
  • To each vial, add a different acid or a different concentration of the same acid.
  • Allow the reactions to stir for a set period (e.g., 1 hour).
  • After the time has elapsed, take an aliquot from each vial, quench it, and analyze by LC-MS.

3. Data Analysis & Presentation:

  • Quantify the results by calculating the percentage conversion to the desired product and the percentage of cleaved byproduct for each condition.
  • Organize the data in a table to clearly identify the optimal conditions that provide the highest yield of the desired product with the lowest amount of degradation.
VialAcid (eq)Temperature (°C)% Desired Product% Cleavage
1TFA (0.1)085%<2%
2TFA (0.1)2595%15%
3p-TsOH (0.1)060%<1%
4p-TsOH (0.1)2588%5%
References
  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]

  • Ether cleavage. (n.d.). In Wikipedia. Retrieved January 22, 2024, from [Link]

  • 18.3 Reactions of Ethers: Acidic Cleavage. (n.d.). Organic Chemistry: A Tenth Edition. [Link]

  • Acidic cleavage of ethers (SN2). (2023). Master Organic Chemistry. [Link]

  • Reactions of Ethers: Acidic Cleavage. (n.d.). Fiveable. [Link]

  • Synthesis and Cleavage of Ethers. (n.d.). Longdom Publishing. [Link]

  • Cleavage of Ethers. (n.d.). Jack Westin. [Link]

  • Acidic cleavage of ethers (video). (n.d.). Khan Academy. [Link]

  • Ethers as protecting groups of alcohols. (n.d.). Química Orgánica. [Link]

  • ether cleavage with strong acids. (2018). YouTube. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]

  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. [Link]

  • Protecting Groups For Alcohols. (2015). Master Organic Chemistry. [Link]

  • Reactions of Ethers-Ether Cleavage. (n.d.). Chemistry Steps. [Link]

  • Cleavage of Ethers with Acids. (2023). YouTube. [Link]

  • Alcohol Protecting Groups. (n.d.). University of Wisconsin-Madison. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2023). PMC. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications. [Link]

  • Tetrahydropyran. (n.d.). In Wikipedia. Retrieved January 22, 2024, from [Link]

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (n.d.). Sandia National Labs. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2022). PMC. [Link]

  • What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? (2020). Chemistry Stack Exchange. [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization. (2023). ACS Publications. [Link]

  • Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. (2000). ResearchGate. [Link]

  • Acetic acid. (n.d.). In Wikipedia. Retrieved January 22, 2024, from [Link]

  • Acidic pH weakens the bonding effectiveness of silane contained in universal adhesives. (2018). PubMed. [Link]

Sources

Optimizing yields in nucleophilic substitution with (4-Ethoxyoxan-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yields in Nucleophilic Substitution with (4-Ethoxyoxan-4-yl)methanamine Ticket ID: CHEM-SUP-886 Status: Open Support Level: Senior Application Scientist

Executive Summary & Molecule Profile

User Query: "I am experiencing low yields and side reactions when using this compound in nucleophilic substitution reactions. How do I optimize this?"

Technical Analysis: this compound (CAS 1240578-88-6) presents a unique structural challenge. While it is a primary amine, it is tethered to a quaternary carbon (C4 of the oxane ring), creating a neopentyl-like steric environment .

  • Electronic Factor: The C4-ethoxy group exerts an inductive electron-withdrawing effect (-I), slightly lowering the

    
     of the ammonium conjugate compared to simple alkyl amines, potentially reducing nucleophilicity.
    
  • Steric Factor: The gem-disubstitution (ethoxy + methylene-amine) at C4 creates significant steric bulk. This is the primary cause of failure in

    
     reactions, as the trajectory for backside attack is hindered.
    

This guide provides troubleshooting for the three most common failure modes: Low Conversion , Over-Alkylation , and Elimination Side-Products .

Pre-Reaction Troubleshooting (Reagent Prep)

Q: My amine appears sticky or hygroscopic. Does this affect stoichiometry? A: Yes. This molecule contains both an ether and an amine, making it hygroscopic. Water solvates the nucleophile (the amine lone pair), forming a hydration shell that significantly retards the reaction rate in non-aqueous conditions.

  • Protocol: Dry the amine by dissolving in DCM, drying over anhydrous

    
    , and concentrating in vacuo immediately before use. For strict anhydrous conditions, store over 
    
    
    
    molecular sieves.

Core Optimization: Nucleophilic Substitution ( )

Scenario A: Reaction Stalls / Low Conversion

Symptoms: Starting material remains after 24h; LCMS shows low product peak.

Root Cause: The neopentyl-like position of the amine slows down the kinetics of attacking the electrophile. Standard conditions (THF, RT) are often insufficient.

Troubleshooting Protocol:

  • Solvent Switch: Move from THF or DCM to Polar Aprotic Solvents (DMF, DMSO, or NMP). These solvents solvate cations well but leave the amine anion (or neutral amine) "naked" and more reactive.

  • The "Finkelstein" Boost: If using an alkyl chloride or bromide, add 10-20 mol% Sodium Iodide (NaI) .

    • Mechanism:[1][2][3] NaI converts the alkyl chloride to a highly reactive alkyl iodide in situ. The amine reacts faster with the iodide.

  • Temperature: Increase temperature to

    
    . The steric barrier requires higher activation energy.
    
Scenario B: Over-Alkylation (Dialkylation)

Symptoms: Formation of tertiary amine impurities alongside the desired secondary amine.

Root Cause: The product (secondary amine) is often more nucleophilic than the starting primary amine because alkyl groups are electron-donating.

Troubleshooting Protocol:

  • Stoichiometry Inversion: Do not use 1:1 equivalents. Use the amine in excess (2.0 to 3.0 equiv) relative to the electrophile. This statistically ensures the electrophile encounters unreacted primary amine.

  • Slow Addition: Dissolve the electrophile in the solvent and add it dropwise over 1-2 hours to the amine solution.

  • Base Selection: Use a sterically hindered non-nucleophilic base like DIPEA (Hünig's base) . Avoid inorganic bases (like

    
    ) if solubility is poor, as heterogeneous reactions can create local "hotspots" of high concentration.
    

Data: Solvent Effects on Yield (Model Reaction) Conditions: Amine (1.5 eq), Benzyl Bromide (1.0 eq), Base, 60°C, 4h

SolventDielectric Const. (

)
Yield (%)Primary Issue
DCM 8.915%Very slow kinetics
THF 7.532%Slow; precipitation of salts
Acetonitrile 37.565%Moderate; some dialkylation
DMF 36.788% Optimal balance
MeOH 32.740%H-bonding reduces nucleophilicity

Advanced Protocol: (Heterocyclic Coupling)

Q: I am trying to couple this amine to a chloropyridine/pyrimidine, but it won't react. A:


 on electron-deficient heterocycles requires the amine to attack the aromatic ring. The steric bulk of the (4-ethoxyoxan-4-yl) group hinders the formation of the Meisenheimer complex.

Recommended Workflow:

  • Base: Use NaH (Sodium Hydride) or LiHMDS (2.0 eq) in THF/DMF.

    • Why: Deprotonate the amine first to form the amide anion (

      
      ). This is a much stronger nucleophile and less sensitive to steric bulk than the neutral amine.
      
  • Catalysis (If

    
     fails):  Switch to Buchwald-Hartwig Amination .
    
    • Catalyst:

      
       + XPhos or BrettPhos.
      
    • Rationale: These bulky phosphine ligands are specifically designed to facilitate the reductive elimination of sterically hindered amines.

Visual Decision Tree: Process Optimization

ReactionOptimization Start Start: this compound + Electrophile CheckElec Identify Electrophile Type Start->CheckElec Aliphatic Aliphatic Halide (R-X) CheckElec->Aliphatic Aromatic Aromatic/Heteroaromatic (Ar-X) CheckElec->Aromatic SN2_Path Attempt SN2 Standard: DMF, DIPEA, 60°C Aliphatic->SN2_Path SNAr_Path Attempt SNAr: DMSO, 100°C, DIPEA Aromatic->SNAr_Path Check_Yield Check Yield/Purity SN2_Path->Check_Yield Check_Yield2 Check Yield SNAr_Path->Check_Yield2 Success Success: Isolate Product Check_Yield->Success >70% Yield Dialkylation Issue: Dialkylation? Check_Yield->Dialkylation Impure NoReaction Issue: No Reaction? Check_Yield->NoReaction Low Conv. Check_Yield2->Success Good Fix_SNAr Action: Pre-deprotonate (NaH) or Buchwald-Hartwig (Pd) Check_Yield2->Fix_SNAr Fail Fix_Dialkyl Action: Increase Amine eq (3.0x) Dropwise Electrophile Dialkylation->Fix_Dialkyl Fix_NoRxn Action: Add NaI (Finkelstein) or Switch to Reductive Amination NoReaction->Fix_NoRxn

Figure 1: Decision matrix for optimizing reaction conditions based on electrophile type and observed failure mode.

Alternative Strategy: Reductive Amination

If direct alkylation continues to yield poly-alkylated mixtures or suffers from steric retardation, Reductive Amination is the gold standard alternative.

Protocol:

  • Reactants: this compound + Aldehyde/Ketone (corresponding to your alkyl group).

  • Solvent: DCE (Dichloroethane) or MeOH.

  • Reducing Agent:

    
     (Sodium triacetoxyborohydride).
    
    • Why: It is mild and will not reduce the aldehyde/ketone before the imine forms.

  • Procedure:

    • Mix Amine (1.0 eq) + Aldehyde (1.1 eq) in DCE.

    • Stir 30 min to form imine (equilibrium).

    • Add

      
       (1.5 eq). Stir at RT for 4-16h.
      
    • Advantage: This method cannot over-alkylate because the intermediate imine is only formed once.

Workup & Purification Guide

Issue: The amine product is not eluting from the silica column or is streaking. Cause: Amines interact strongly with the acidic silanols on silica gel.

Solution:

  • Eluent Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to your DCM/MeOH eluent system. This blocks the acidic sites on the silica.
    
  • SCX-2 Cartridges (Solid Phase Extraction):

    • Dissolve crude mix in MeOH.

    • Load onto SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute product with

      
       in MeOH.
      

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. (Review of selective monoalkylation strategies).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. (For sterically hindered amine coupling).

  • Mayr, H., et al. (2011). "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Accounts of Chemical Research, 44(12), 1279–1290. (Theoretical basis for solvent/nucleophile selection).

Sources

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Aminomethyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the low reactivity of sterically hindered aminomethyl groups. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental concepts behind the low reactivity of sterically hindered amines.

Q1: What defines a "sterically hindered" aminomethyl group, and why is its reactivity compromised?

A sterically hindered aminomethyl group is an amine where bulky substituents are present on the nitrogen atom, the alpha-carbon, or both. These bulky groups physically obstruct the path of incoming reagents, making it difficult for the amine's lone pair of electrons to participate in a reaction. This phenomenon is known as steric hindrance.[1][2]

The core issue is a significant reduction in the amine's nucleophilicity . Nucleophilicity is the ability of the amine's lone pair to attack an electrophilic center. While the amine may still be a strong base (donating its lone pair to a small proton), its ability to attack a larger, more complex electrophile is severely diminished by the surrounding steric bulk.[3] For example, the presence of a t-butyl group can reduce an amine's nucleophilicity by a factor of approximately 1000 compared to a less hindered primary amine.[3]

Amide_Coupling_Workflow start Amide Coupling with Hindered Amine Fails q1 Is the carboxylic acid particularly robust and non-epimerizable? start->q1 strategy_A Strategy A: Increase Electrophilicity (Convert to Acid Halide) q1->strategy_A Yes q2 Is the acid sensitive to harsh conditions or prone to epimerization? q1->q2 No protocol_A Protocol: Acid Fluoride Synthesis and Coupling strategy_A->protocol_A strategy_B Strategy B: Use High-Potency Coupling Reagents q2->strategy_B Yes strategy_C Advanced Strategy: Alternative Synthesis Route (Isocyanate + Organometallic) q2->strategy_C No, but standard methods still fail protocol_B Protocol: HATU-Mediated Coupling strategy_B->protocol_B

Caption: Decision workflow for hindered amide coupling.

The most direct approach is to bypass weak intermediates by converting the carboxylic acid into a highly reactive derivative, such as an acid chloride or acid fluoride. Acid fluorides are often preferred as they are more stable to hydrolysis and less prone to causing racemization than acid chlorides. [4] Experimental Protocol: Acid Fluoride Synthesis and Coupling

  • Acid Fluoride Formation:

    • Dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C.

    • Slowly add a fluorinating agent such as cyanuric fluoride or (diethylamino)sulfur trifluoride (DAST) (1.1 equiv).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction with saturated aqueous NaHCO₃, separate the organic layer, dry with Na₂SO₄, and concentrate in vacuo. The crude acid fluoride is often used directly in the next step.

  • Coupling Reaction:

    • Dissolve the crude acid fluoride (1.0 equiv) in anhydrous DCM or THF.

    • Add the sterically hindered amine (1.2 equiv) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv).

    • Stir the reaction at room temperature overnight. If the reaction is sluggish, gentle heating to 40 °C can be applied.

    • Upon completion, perform a standard aqueous workup to isolate the amide product.

Modern coupling reagents are designed to generate highly reactive intermediates that can overcome steric barriers. Urionium/aminium-based reagents like HATU , HBTU , and COMU are superior choices for hindered couplings.

Data Presentation: Comparison of Common Coupling Reagents

ReagentFull NameActivating GroupKey Advantage for Hindrance
DCC/EDC Dicyclohexyl-/Ethyl-(dimethylaminopropyl)carbodiimideO-acylisoureaLow cost, but often insufficient for hindered substrates.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateOAt esterForms a highly reactive activated ester; less risk of epimerization.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateOBt esterMore reactive than carbodiimides, a classic "step-up" reagent.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateOxymaPure esterHigh reactivity, excellent for preventing racemization, and produces water-soluble byproducts.

Experimental Protocol: General Procedure for HATU-Mediated Coupling

  • Dissolve the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and a non-nucleophilic base like DIPEA or 2,4,6-collidine (3.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF, NMP).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the sterically hindered amine (1.2 equiv) to the solution.

  • Stir at room temperature for 12-24 hours. Reaction progress should be monitored by LC-MS.

  • If the reaction is slow, heating to 50-60 °C can be beneficial.

  • Upon completion, dilute the reaction with ethyl acetate and perform an aqueous workup with water and brine to remove DMF and byproducts.

Guide 2: Strategies for N-Alkylation of Hindered Amines

Scenario: Your attempt to alkylate a hindered aminomethyl group with an alkyl bromide via an SN2 reaction has failed, and you recover your starting materials.

The high activation energy for an SN2 reaction on a hindered amine is the primary obstacle. [2]The solution lies in either using a much more reactive electrophile or employing a different mechanistic pathway via catalysis.

Instead of a relatively unreactive alkyl halide, use an electrophile with a better leaving group. Alkyl triflates (Tf) and tosylates (Ts) are orders of magnitude more reactive than bromides and can often force the reaction to proceed.

Experimental Protocol: Alkylation using an Alkyl Triflate

  • In situTriflate Formation (if not available):

    • Dissolve the corresponding alcohol (1.0 equiv) and a hindered base like 2,6-lutidine (1.5 equiv) in anhydrous DCM at -78 °C.

    • Slowly add triflic anhydride (1.2 equiv) and stir for 30 minutes. The highly reactive alkyl triflate is formed in solution.

  • Alkylation:

    • In a separate flask, dissolve the hindered amine (1.5 equiv) in anhydrous DCM.

    • Slowly transfer the cold triflate solution via cannula into the amine solution.

    • Allow the reaction to warm slowly to room temperature and stir overnight.

    • Quench with saturated aqueous NaHCO₃ and perform a standard extractive workup.

For arylating a hindered amine, the Buchwald-Hartwig amination is the industry-standard method. This palladium-catalyzed cross-coupling reaction follows a different mechanism (oxidative addition/reductive elimination) that is highly tolerant of steric hindrance, provided the correct ligand is used. Ligands like RuPhos and XPhos are specifically designed to facilitate reactions with bulky substrates. [5] Experimental Protocol: Buchwald-Hartwig Arylation of a Hindered Amine

  • To an oven-dried flask, add the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the appropriate phosphine ligand (e.g., RuPhos, 5 mol%).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the hindered amine (1.2 equiv) followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Heat the reaction to 80-110 °C and stir for 12-24 hours, monitoring by LC-MS.

  • After cooling, quench the reaction by adding water, and perform a standard extractive workup. Purify by column chromatography.

Section 3: Advanced & Emerging Methodologies

For particularly challenging substrates, modern synthetic methods offer powerful solutions.

  • Photocatalysis: Recent advances have shown that metal-free photocatalytic systems can enable the aminomethylation of alkyl halides, allowing for the synthesis of highly congested tertiary amines under mild conditions. [6][7]These methods work by generating radical intermediates that are less sensitive to steric effects.

  • Hydroaminomethylation (HAM): This atom-economical process combines an amine, an alkene, and syngas (CO/H₂). Cooperative catalyst systems using rhodium and a co-catalyst have been developed to accelerate HAM reactions even with sterically hindered amines, increasing reaction rates by up to 70-fold. [8][9]* Flow Chemistry: Continuous flow reactors can enable the use of high temperatures and pressures safely, pushing sluggish reactions to completion with short residence times. This technique has been applied to amide formation, sometimes even obviating the need for traditional coupling reagents. [10]

Conclusion

The low reactivity of sterically hindered aminomethyl groups is a significant but surmountable challenge in modern chemistry. A systematic approach that begins with understanding the root cause—impaired nucleophilicity due to steric shielding—allows for the rational selection of a troubleshooting strategy. By moving beyond standard conditions and employing more reactive intermediates, potent coupling reagents, or advanced catalytic systems, researchers can successfully incorporate these valuable but challenging structural motifs into their target molecules.

References
  • Photocatalyzed Aminomethylation of Alkyl Halides Enabled by Sterically Hindered N‐Substituents. (2023). ResearchGate. Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. (2022). PMC. Available at: [Link]

  • Sterically hindered amine derivatives with wide ranges of applications. ResearchGate. Available at: [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube. Available at: [Link]

  • Recyclable cooperative catalyst for accelerated hydroaminomethylation of hindered amines in a continuous segmented flow reactor. (2022). PMC - NIH. Available at: [Link]

  • The effect of steric hinderance on the SN2 mechanism. (2020). YouTube. Available at: [Link]

  • The effect of steric hindrance in amines, and sterically destabilized twisted amides... ResearchGate. Available at: [Link]

  • Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Available at: [Link]

  • Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. ResearchGate. Available at: [Link]

  • Uphill battles in amide couplings. (2014). amphoteros. Available at: [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]

  • Recyclable cooperative catalyst for accelerated hydroaminomethylation of hindered amines in a continuous segmented flow reactor. (2022). PubMed. Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society. Available at: [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]

Sources

Technical Support Center: Boc Deprotection of (4-ethoxyoxan-4-yl)methylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the deprotection of (4-ethoxyoxan-4-yl)methylcarbamate. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying chemical logic and field-proven insights to empower you to navigate this specific transformation successfully. We will address common challenges, troubleshoot potential issues, and ensure the integrity of your final product, (4-ethoxyoxan-4-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for Boc deprotection?

A1: The tert-butyloxycarbonyl (Boc) group is reliably cleaved under acidic conditions. The mechanism involves protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][2] This initial protonation makes the carbonyl carbon more electrophilic, leading to the collapse of the intermediate. This results in the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[1][3][4][5] The carbamic acid is unstable and rapidly decarboxylates (loses CO2) to yield the desired free amine.[1][2] Under the acidic reaction conditions, this primary amine is typically protonated, forming an ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[1][3]

Q2: What are the main challenges specific to deprotecting (4-ethoxyoxan-4-yl)methylcarbamate?

A2: The primary challenge with this substrate is the presence of the 4-ethoxyoxane moiety, which is essentially a ketal. Ketal and acetal functional groups are known to be sensitive to acidic conditions and can be hydrolyzed back to their corresponding ketone/aldehyde and alcohol components. The oxane (tetrahydropyran) ring itself is generally stable, but the C-O bond of the ethoxy group at the C4 position is a potential site for acid-catalyzed cleavage. Therefore, the key is to use conditions strong enough to cleave the Boc group but mild enough to preserve the ketal.

Q3: Which acid should I choose: Trifluoroacetic Acid (TFA) or Hydrogen Chloride (HCl) in Dioxane?

A3: Both are standard and effective reagents, but the choice depends on your experimental constraints and the subsequent steps in your synthesis.

  • TFA is often used in a mixture with a solvent like dichloromethane (DCM). It is highly effective and reactions are often rapid.[2][5] However, TFA salts can sometimes be difficult to handle (oily residues are common) and complete removal of residual TFA can be challenging.[6]

  • 4M HCl in Dioxane is another excellent choice. It often yields a crystalline hydrochloride salt of the amine, which is typically easier to isolate and handle as a free-flowing solid.[6][7] This method offers high selectivity for N-Boc deprotection in the presence of other acid-sensitive groups like tert-butyl esters.[7] However, dioxane is a suspected carcinogen and should be handled with appropriate safety precautions.[8]

Q4: How do I monitor the progress of the deprotection reaction?

A4: The most common and effective method is Thin-Layer Chromatography (TLC).[9][10]

  • Visualization: Your starting material, being Boc-protected, will have a higher Rf value (travel further up the plate) than the product amine, which is significantly more polar. The product amine can be visualized using a ninhydrin stain, which reacts with primary amines to produce a distinct purple or pink spot.[11] The starting material will not stain with ninhydrin.

  • Confirmation: The disappearance of the starting material spot and the appearance of a new, lower-Rf, ninhydrin-positive spot indicates reaction completion.[11][12]

Recommended Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is known for its speed and efficiency.

ParameterRecommendationRationale
Reagents TFA, DCMStandard, highly effective reagents for Boc cleavage.[5]
Concentration 20-50% TFA in DCM (v/v)Balances reaction rate with minimizing potential side reactions.
Temperature 0 °C to Room TemperatureStarting at 0 °C helps control the initial exotherm and protect the acid-sensitive ketal.
Reaction Time 30 min - 2 hoursTypically rapid; should be monitored closely by TLC.[9]
Work-up Evaporation, TriturationRemoval of volatile acid/solvent followed by precipitation of the salt.

Step-by-Step Methodology:

  • Dissolve (4-ethoxyoxan-4-yl)methylcarbamate (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (4-10 eq, typically as a 20-50% solution in DCM) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion by TLC every 30 minutes.[9]

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure (rotary evaporation).

  • To remove residual TFA, co-evaporate the residue with toluene or DCM (2-3 times).

  • Add cold diethyl ether to the resulting residue and stir or sonicate. The amine salt should precipitate as a solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum.

Protocol 2: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is preferred when a solid, crystalline hydrochloride salt is desired.

ParameterRecommendationRationale
Reagents 4M HCl in 1,4-DioxaneA standard, commercially available reagent that often yields crystalline salts.[3][7]
Solvent Dioxane (from reagent), optional co-solvent (MeOH, EtOAc)Methanol can improve solubility and reaction rate.[6]
Temperature Room TemperatureGenerally sufficient for complete deprotection.[7]
Reaction Time 30 min - 4 hoursEfficient and selective, monitor by TLC.[7]
Work-up Evaporation or PrecipitationDirect removal of solvent or addition of an anti-solvent to crash out the product salt.

Step-by-Step Methodology:

  • Dissolve (4-ethoxyoxan-4-yl)methylcarbamate (1.0 eq) in a minimal amount of a suitable co-solvent like methanol if needed.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the reaction mixture and monitor for completion by TLC. The reaction is often complete within 30 minutes.[7]

  • Upon completion, remove the solvent under reduced pressure.

  • If the product does not precipitate directly, add diethyl ether to the concentrated residue to induce precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum.

Visualizing the Process

Boc Deprotection Mechanism

Boc_Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation BocN Boc-Protected Amine ProtonatedBoc Protonated Intermediate BocN->ProtonatedBoc Acid H_plus H⁺ (from TFA or HCl) CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid ProtonatedBoc->CarbamicAcid tBu_cation tert-Butyl Cation FreeAmine Free Amine CarbamicAcid->FreeAmine CarbamicAcid->FreeAmine CO2 CO₂ AmineSalt Amine Salt (Product) FreeAmine->AmineSalt Excess H⁺ FreeAmine->AmineSalt

Caption: Acid-catalyzed mechanism for Boc deprotection.

General Experimental Workflow

Workflow start Dissolve Substrate in Anhydrous Solvent add_acid Add Acid (TFA or HCl) at 0°C or RT start->add_acid monitor Monitor Reaction by TLC (Ninhydrin Stain) add_acid->monitor monitor->monitor Incomplete workup Concentrate Under Reduced Pressure monitor->workup Reaction Complete precipitate Precipitate Salt (add Diethyl Ether) workup->precipitate isolate Isolate by Filtration Wash and Dry precipitate->isolate product Characterize Final Product (NMR, MS) isolate->product

Caption: Standard workflow for Boc deprotection experiments.

Troubleshooting Guide

Q: My reaction is incomplete after several hours. What should I do?

A:

  • Verify Reagent Quality: Ensure your acidic reagent (TFA or HCl solution) has not degraded. Commercially available HCl in dioxane can have a limited shelf life. Ensure solvents are anhydrous, as water can interfere with the reaction.

  • Increase Acid Equivalents: If the reaction has stalled, a substoichiometric amount of acid may have been used or consumed by basic impurities. Add another portion of the acid (e.g., 2-3 equivalents) and continue monitoring.

  • Increase Temperature: If the reaction is sluggish at room temperature, gently warming the mixture to 40-50°C can increase the rate.[13][14] However, do this cautiously and monitor for potential degradation of the ethoxyoxane moiety.

Q: I see multiple new spots on my TLC plate. What are the likely side products?

A:

  • Alkylation by t-Butyl Cation: The tert-butyl cation generated during deprotection is an electrophile and can alkylate nucleophilic sites on your molecule or solvent.[15][16] While your specific substrate lacks highly susceptible groups (like indoles or thiols), this is a general concern. Adding a scavenger like triethylsilane (TES) or anisole can help trap this cation.

  • Ketal Cleavage: The most probable side product for your specific substrate is the ketone resulting from the acid-catalyzed hydrolysis of the 4-ethoxy group. If you suspect this, you can confirm its presence by LC-MS. To mitigate this, use the mildest conditions possible: lower temperatures, shorter reaction times, and avoid large excesses of acid.

Q: After work-up, my product is an oil instead of a solid. How can I isolate it?

A: Amine salts, particularly trifluoroacetate salts, can often be oils or sticky solids.[6]

  • Thoroughly Remove Solvent: Ensure all DCM and residual TFA have been removed. Co-evaporation with a non-polar solvent like toluene can be effective.

  • Trituration with Different Solvents: Try triturating the oil with various non-polar solvents. In addition to diethyl ether, consider pentane, hexane, or mixtures thereof. Vigorous scratching of the flask's inner wall with a glass rod can induce crystallization.

  • Salt Exchange: If the TFA salt refuses to solidify, you can perform a salt exchange. Dissolve the crude oil in a minimal amount of solvent, add a solution of HCl in diethyl ether or dioxane, and the generally more crystalline hydrochloride salt may precipitate.

  • Purification as Free Base: Neutralize the crude salt with a mild base (e.g., saturated NaHCO3 solution) and extract the free amine into an organic solvent.[9][17] After drying and concentrating, the free amine may be purified by column chromatography on silica gel (often with a small percentage of triethylamine or ammonia in the eluent to prevent streaking).

Troubleshooting Decision Tree

Troubleshooting start Check Reaction by TLC/ LCMS after 2h complete Proceed to Work-up start->complete Clean Conversion incomplete Incomplete Reaction start->incomplete Starting Material Remains side_products Side Products Observed start->side_products Multiple New Spots action_incomplete1 Add more acid (2-3 eq) incomplete->action_incomplete1 action_side_products1 Restart with milder conditions (↓ Temp, ↓ Time) side_products->action_side_products1 action_incomplete2 Gently warm to 40°C action_incomplete1->action_incomplete2 Still incomplete action_side_products2 Restart and add a scavenger (e.g., Anisole) action_side_products1->action_side_products2 Still seeing byproducts

Caption: A decision tree for troubleshooting common issues.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc deprotection.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
  • Nature. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Reddit. (2023). Boc De-protection.
  • Unknown Source. (n.d.). Specific solvent issues with BOC deprotection.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • ResearchGate. (2016). How to confirm BOC deprotection by TFA ?.
  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
  • Benchchem. (n.d.). Assessing the stability of the oxetane ring under various chemical conditions.
  • Google Patents. (n.d.). EP4194446A1 - Preparation method for oxetane-2-methylamine.
  • Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection.
  • PubMed. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
  • Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide.
  • ResearchGate. (n.d.). Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux....
  • ResearchGate. (2025). Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes.
  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions.
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl ?.
  • ResearchGate. (n.d.). (PDF) SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION.
  • ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA.
  • ResearchGate. (2016). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • YouTube. (2021). how to do TLC plates and N-boc deprotection.

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of (4-Ethoxyoxan-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (4-Ethoxyoxan-4-yl)methanamine CAS Registry Number: (Analogous search required for specific salt forms, typically available as HCl salt) Core Application: Specialized building block for medicinal chemistry, serving as a hydrophilic, non-aromatic linker with a quaternary center to restrict conformational flexibility.

This guide provides a comparative technical analysis of the 1H NMR spectral characteristics of This compound . Unlike its mono-substituted counterpart, (tetrahydropyran-4-yl)methanamine, this molecule features a gem-disubstituted C4 position. This structural modification introduces a quaternary center that significantly simplifies specific spectral regions while complicating others due to overlapping ether signals. This document details the spectral resolution strategies required for precise structural verification.

Structural Context & Comparative Analysis[1][2]

To understand the "performance" of this molecule in an analytical context, it must be compared to the standard building block, (Tetrahydropyran-4-yl)methanamine . The addition of the ethoxy group at the C4 position fundamentally alters the spin systems observed in NMR.

Table 1: Comparative NMR Profile[3][4]
Feature(Tetrahydropyran-4-yl)methanamine (Standard)This compound (Target)Analytical Significance
C4 Substitution Mono-substituted (H, -CH2NH2)Gem-disubstituted (-OEt, -CH2NH2)Quaternary Center : Eliminates C4-H coupling.
Exocyclic Methylene (-CH2-NH2)Doublet (

Hz)
Singlet Primary Diagnostic : The collapse of the doublet to a singlet confirms the quaternary substitution.
Ring Conformation Chair (Equatorial preference for substituent)Chair (Locked/Biased)The gem-disubstitution creates a more rigid ring system, often sharpening ring proton signals.
Ether Signals Ring only (-CH2-O-CH2-)Ring + Ethoxy side chainRequires differentiation between ring C2/C6 protons and the ethoxy methylene quartet.

Theoretical 1H NMR Assignment

The spectrum of this compound in CDCl


 (referenced to TMS at 0.00 ppm) exhibits four distinct zones. The integration values assume a 1:1 stoichiometry.
Zone A: The Ethoxy Terminus (Upfield)
  • Signal: Triplet (

    
     Hz).
    
  • Shift:

    
     ppm.
    
  • Integration: 3H.

  • Assignment: Methyl group of the ethoxy tail (

    
    ).
    
  • Note: This is usually the cleanest signal in the spectrum and serves as an excellent calibration point for integration.

Zone B: The THP Backbone (Mid-Field)
  • Signal: Multiplet (often two sets of multiplets if axial/equatorial are resolved).

  • Shift:

    
     ppm.
    
  • Integration: 4H.

  • Assignment: C3 and C5 protons of the tetrahydropyran ring.

  • Mechanistic Insight: These protons are geminal to the quaternary center. Due to the symmetry of the molecule (assuming free rotation of the ethoxy group), the C3 and C5 carbons are equivalent, but the axial and equatorial protons on these carbons may appear as complex multiplets (

    
     or similar) depending on the ring flip rate.
    
Zone C: The Diagnostic Singlet (The "Performance" Peak)
  • Signal: Singlet .

  • Shift:

    
     ppm.
    
  • Integration: 2H.

  • Assignment: Exocyclic methylene protons (

    
    ).
    
  • Validation: In the mono-substituted alternative, this signal appears as a doublet at

    
     ppm. The shift to a singlet and the slight downfield push (due to the inductive effect of the geminal ethoxy oxygen) validates the structure.
    
Zone D: The Ether Region (Downfield Overlap)

This is the most challenging region due to signal overlap.

  • Signal Group 1: Quartet (

    
     Hz).
    
    • Shift:

      
       ppm.[1]
      
    • Integration: 2H.

    • Assignment: Methylene of the ethoxy group (

      
      ).
      
  • Signal Group 2: Multiplet (dt or ddd).

    • Shift:

      
       ppm.
      
    • Integration: 4H.

    • Assignment: C2 and C6 protons of the THP ring (

      
      ).
      
  • Resolution Strategy: If the quartet and ring multiplets overlap, use a 2D HSQC experiment. The ethoxy methylene carbon typically resonates around 55-60 ppm, while the ring C2/C6 carbons resonate further downfield around 64-68 ppm.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this step-by-step protocol. This workflow includes a "D2O Shake" step, which is critical for amine-containing compounds.

Step 1: Solvent Selection
  • Primary Choice: Chloroform-d (CDCl

    
    ) .
    
    • Why: Provides the best resolution for the coupling constants of the ethoxy group and the ring protons.

    • Risk:[2][3] Acidic impurities in CDCl

      
       can protonate the amine, shifting the methylene signal and broadening the NH2 peak.
      
    • Mitigation: Use CDCl

      
       treated with anhydrous K
      
      
      
      CO
      
      
      or "Silver Foil" stabilized solvent.
  • Alternative: DMSO-d

    
     .
    
    • Use Case: If the sample is a hydrochloride salt.

    • Effect: The NH2 protons will appear as a broad singlet (or distinct peaks if ammonium) around 8.0 ppm. The diagnostic methylene singlet will shift to

      
       ppm, potentially overlapping with the DMSO solvent residual peak (2.50 ppm). Caution is advised. 
      
Step 2: Sample Preparation[1]
  • Weigh 5-10 mg of the compound.

  • Dissolve in 0.6 mL of solvent.

  • Critical Check: Ensure the solution is clear. Turbidity suggests salt formation or impurities.

Step 3: The D2O Shake (Validation)

After acquiring the standard 1H spectrum:

  • Add 1-2 drops of Deuterium Oxide (D2O) to the NMR tube.

  • Shake vigorously and allow layers to separate (if using CDCl3).

  • Re-acquire the spectrum.

  • Observation: The broad amine protons (

    
    ) will disappear (exchange with D). The diagnostic methylene singlet (Zone C) should remain unchanged in multiplicity but may sharpen.
    

Visualization of Structural Logic[4]

The following diagram illustrates the decision tree for structural verification using NMR markers.

NMR_Logic Start Unknown Sample (THP-Methanamine deriv.) Check_Region_C Analyze 2.6 - 2.9 ppm Region Start->Check_Region_C Singlet Signal is SINGLET Check_Region_C->Singlet Quaternary C4 Doublet Signal is DOUBLET Check_Region_C->Doublet Tertiary C4 Check_Region_A Analyze 1.1 - 1.3 ppm Singlet->Check_Region_A Conclusion_Mono IDENTIFIED: (Tetrahydropyran-4-yl)methanamine Doublet->Conclusion_Mono Triplet Triplet Observed (Ethoxy Methyl) Check_Region_A->Triplet Ethyl Group Present NoTriplet No Triplet Check_Region_A->NoTriplet Methyl/Other Conclusion_Target CONFIRMED: This compound Triplet->Conclusion_Target Conclusion_Methoxy POTENTIAL: (4-Methoxy...) Analog NoTriplet->Conclusion_Methoxy

Figure 1: NMR logic flow for distinguishing the target compound from common analogs based on multiplicity and chemical shift markers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on general chemical shift principles and coupling constants).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for specific additive rules for chemical shifts of ethers and amines).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for HSQC and NOESY pulse sequences used in resolving overlapping ether signals).
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for understanding conformational analysis of 4-substituted tetrahydropyrans).

Sources

A-Comparative-Guide-to-LC-MS-Fragmentation-Patterns-of-4-Ethoxy-Tetrahydropyran-Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of novel molecules is a critical step in structural elucidation and bioanalytical method development. This guide provides an in-depth comparison of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behaviors of 4-ethoxy-tetrahydropyran derivatives, offering insights into experimental design and data interpretation.

Introduction: The Structural Significance of the 4-Ethoxy-Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a common scaffold in many biologically active compounds and natural products. The addition of an ethoxy group at the 4-position introduces a key structural element that significantly influences the molecule's polarity and metabolic fate. Consequently, developing robust LC-MS methods for the characterization of these derivatives is paramount. This guide will explore the principal fragmentation pathways and compare analytical strategies to optimize their identification and quantification.

The Science of Fragmentation: Predicting Cleavage Points

In mass spectrometry, fragmentation is the process by which molecular ions break down into smaller, charged fragments.[1] The predictability of these fragmentation patterns is the cornerstone of structural identification. For 4-ethoxy-tetrahydropyran derivatives, the primary sites of fragmentation are influenced by the two ether linkages and the cyclic structure.

Under typical collision-induced dissociation (CID) conditions, we can anticipate several key fragmentation mechanisms:

  • Alpha-Cleavage: This is a common fragmentation pathway for ethers, involving the homolytic cleavage of a carbon-carbon bond adjacent to the oxygen atom.[1][2]

  • Ring Opening: The tetrahydropyran ring can undergo cleavage, followed by a series of subsequent fragmentations.

  • Loss of the Ethoxy Group: The ethoxy substituent can be lost as a neutral molecule (ethene) or as an ethoxy radical.

The following diagram illustrates the major predicted fragmentation pathways for a protonated 4-ethoxy-tetrahydropyran molecule.

M [M+H]+ (m/z 131.11) F1 Loss of Ethylene (-C2H4) m/z 103.08 M->F1 α-Cleavage of Ethoxy Group F2 Loss of Ethanol (-C2H5OH) m/z 85.06 M->F2 Rearrangement & Loss F3 Ring Opening & Cleavage m/z 57.07 M->F3 Retro-Diels-Alder type cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis SamplePrep Sample Preparation Injection Injection SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI+) Separation->Ionization MS1 MS1 Scan (Precursor Ion) Ionization->MS1 Fragmentation Fragmentation (HCD/CID) MS1->Fragmentation MS2 MS2 Scan (Product Ions) Fragmentation->MS2 PeakDetection Peak Detection & Integration MS2->PeakDetection SpectralInterpretation Spectral Interpretation PeakDetection->SpectralInterpretation Quantification Quantification SpectralInterpretation->Quantification

Sources

Navigating Lipophilicity in Drug Design: A Comparative Analysis of (4-Ethoxyoxan-4-yl)methanamine and its 4-Methoxy Analog

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding and optimizing a molecule's physicochemical properties is paramount to successful drug design. Among these properties, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides an in-depth comparison of the lipophilicity of (4-ethoxyoxan-4-yl)methanamine and its 4-methoxy analog, offering both theoretical insights and practical experimental protocols to aid in the selection and development of lead compounds.

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), describes a compound's preference for a lipid-like environment over an aqueous one.[3] A delicate balance is required; sufficient lipophilicity is necessary for membrane permeation, yet excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, the ability to finely tune this property is a key skill in medicinal chemistry. This guide will explore how the subtle change from a methoxy to an ethoxy group on the oxane ring can impact this crucial parameter.

Theoretical Comparison: The Influence of Alkyl Chain Length on Lipophilicity

The primary structural difference between this compound and its 4-methoxy analog lies in the length of the alkyl chain of the ether group. The ethoxy group possesses an additional methylene unit compared to the methoxy group. This seemingly minor alteration has a predictable impact on the molecule's overall lipophilicity.

Generally, increasing the length of a non-polar alkyl chain enhances a molecule's lipophilicity.[4] Each methylene group (-CH2-) added to a molecule contributes to its hydrophobic character, increasing its affinity for non-polar environments like n-octanol and decreasing its affinity for water. Therefore, it is anticipated that This compound will exhibit a higher LogP value and thus be more lipophilic than (4-methoxyoxan-4-yl)methanamine .

This principle is a cornerstone of medicinal chemistry, where the extension of alkyl chains is a common strategy to modulate lipophilicity and, consequently, the pharmacokinetic properties of a drug candidate.[5][6]

Below is a visual representation of the structural differences between the two molecules.

G cluster_ethoxy This compound cluster_methoxy 4-Methoxy Analog ethoxy_structure Oxane ring with -OCH2CH3 and -CH2NH2 at position 4 methoxy_structure Oxane ring with -OCH3 and -CH2NH2 at position 4 ethoxy_structure->methoxy_structure Structural Difference: -CH2- unit in the ether alkyl chain G start Prepare Stock Solution in n-Octanol mix Mix with equal volume of water start->mix shake Shake to reach equilibrium mix->shake separate Separate n-Octanol and Aqueous Phases shake->separate analyze_octanol Analyze Octanol Phase Concentration (HPLC) separate->analyze_octanol analyze_aqueous Analyze Aqueous Phase Concentration (HPLC) separate->analyze_aqueous calculate Calculate LogP analyze_octanol->calculate analyze_aqueous->calculate

Sources

A Comparative Guide to IR Spectroscopy of Amino-Ether Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the unambiguous characterization of molecular structure is paramount. For molecules incorporating both amino and ether functionalities, common motifs in pharmacologically active compounds, infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative analytical technique. This guide provides a detailed comparison of the characteristic IR spectral features of primary, secondary, and tertiary amino-ether compounds, supported by experimental data and a robust analytical protocol. Our focus is to move beyond simple peak identification to a deeper understanding of how molecular structure influences the vibrational landscape.

The Vibrational Symphony of Amino-Ethers: A Tale of Two Functional Groups

The IR spectrum of an amino-ether compound is a superposition of the vibrational modes of its constituent amine and ether groups, with subtle yet significant shifts influenced by their intramolecular environment. The key to accurate spectral interpretation lies in dissecting these contributions.

The ether linkage (C-O-C) gives rise to a characteristically strong and prominent absorption band due to the C-O stretching vibration, typically observed in the 1250-1050 cm⁻¹ region.[1] The exact position is sensitive to the nature of the alkyl or aryl groups attached to the oxygen.

The amine functionality (N-H and C-N bonds) presents a more varied spectral signature, contingent on whether it is a primary (-NH₂), secondary (>NH), or tertiary (>N-) amine.

  • Primary Amines: Exhibit a characteristic pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[2][3] An N-H bending (scissoring) vibration is also typically observed around 1650-1580 cm⁻¹.[3]

  • Secondary Amines: Show a single, weaker N-H stretching band in the 3350-3310 cm⁻¹ range.[2][3] The N-H bending vibration is often weak or absent.

  • Tertiary Amines: Lack N-H bonds and therefore do not exhibit absorption bands in the high-frequency N-H stretching region. The C-N stretching vibration is the primary indicator of a tertiary amine.[3]

Hydrogen bonding, both intermolecularly and potentially intramolecularly in amino-ethers, can significantly influence the position and shape of the N-H and O-H (if present) stretching bands, typically causing them to broaden and shift to lower wavenumbers.

Comparative Analysis of Amino-Ether IR Spectra

To illustrate the distinguishing features, let us compare the IR spectra of three representative amino-ether compounds: 2-Methoxyethylamine (a primary amine), Morpholine (a cyclic secondary amine), and N-Ethylmorpholine (a tertiary amine).

Vibrational Mode 2-Methoxyethylamine (Primary) Morpholine (Secondary) N-Ethylmorpholine (Tertiary) Causality of Differences
N-H Stretch Two peaks, ~3380 & 3300 cm⁻¹ (medium)One peak, ~3330 cm⁻¹ (medium)[3]AbsentThe number of N-H bonds directly dictates the number of stretching bands. Primary amines have two N-H bonds leading to symmetric and asymmetric stretches, while secondary amines have one. Tertiary amines have no N-H bonds.
C-H Stretch ~2930, 2880, 2830 cm⁻¹~2950, 2850, 2730 cm⁻¹~2970, 2860, 2820 cm⁻¹These bands arise from the various C-H bonds in the molecule. The complexity and exact position can vary with the overall structure.
N-H Bend ~1600 cm⁻¹ (medium)Weak or absentAbsentThe scissoring motion of the -NH₂ group in primary amines gives a distinct band. This is absent or very weak for the single N-H bond in secondary amines and non-existent in tertiary amines.
C-O Stretch ~1120 cm⁻¹ (strong)~1115 cm⁻¹ (strong)~1117 cm⁻¹ (strong)The strong C-O-C stretch is a hallmark of the ether functionality and its position is relatively consistent across these similar aliphatic ethers.
C-N Stretch ~1070 cm⁻¹ (medium-weak)~1070 cm⁻¹ (medium-weak)~1070 cm⁻¹ (medium-weak)The C-N stretch is often coupled with other vibrations and can be less intense and harder to assign definitively than the C-O stretch.

Experimental Protocol: ATR-FTIR Analysis of Liquid Amino-Ethers

Attenuated Total Reflectance (ATR) is a powerful and convenient sampling technique for the IR analysis of liquid samples, requiring minimal sample preparation.

I. Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • Sample: Liquid amino-ether compound (e.g., Morpholine).

  • Solvent for cleaning (e.g., Isopropanol or Ethanol).

  • Lint-free wipes.

II. Step-by-Step Methodology
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • With the empty, clean ATR crystal in place, acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (CO₂ and water vapor).

  • Sample Application:

    • Place a small drop of the liquid amino-ether sample onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 or 32 scans are sufficient.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the N-H, C-H, C-O, and C-N stretching and bending vibrations.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a lint-free wipe soaked in the appropriate solvent to remove all traces of the sample.

III. Self-Validating System and Trustworthiness

This protocol incorporates a self-validating system. The acquisition of a clean background spectrum is critical. A flat baseline in the final spectrum, outside of the sample's absorption bands, indicates a good background subtraction and a reliable measurement. The reproducibility of the spectrum can be confirmed by running the sample in triplicate.

Visualizing the Molecular Structures and Functional Groups

To further aid in the understanding of the relationship between molecular structure and IR spectra, the following diagrams illustrate the structures of the compared amino-ethers and the key functional groups responsible for the characteristic IR bands.

Amino_Ether_Structures cluster_primary Primary Amino-Ether cluster_secondary Secondary Amino-Ether cluster_tertiary Tertiary Amino-Ether MEA 2-Methoxyethylamine (C₃H₉NO) MEA_struct CH₃-O-CH₂-CH₂-NH₂ Morpholine Morpholine (C₄H₉NO) Morpholine_struct O(CH₂CH₂)₂NH NEM N-Ethylmorpholine (C₆H₁₃NO) NEM_struct O(CH₂CH₂)₂NCH₂CH₃

Caption: Molecular structures of the compared amino-ether compounds.

Vibrational_Modes cluster_amine Amine Group cluster_ether Ether Group Amino-Ether Molecule Amino-Ether Molecule N-H Stretch N-H Stretch Amino-Ether Molecule->N-H Stretch 3500-3300 cm⁻¹ (Primary/Secondary) N-H Bend N-H Bend Amino-Ether Molecule->N-H Bend 1650-1580 cm⁻¹ (Primary) C-N Stretch C-N Stretch Amino-Ether Molecule->C-N Stretch 1250-1020 cm⁻¹ C-O-C Stretch C-O-C Stretch Amino-Ether Molecule->C-O-C Stretch 1250-1050 cm⁻¹ (Strong)

Caption: Key IR vibrational modes for amino-ether compounds.

Conclusion

The strategic analysis of an IR spectrum allows for the confident identification of the class of an amino-ether compound. The presence or absence of N-H stretching and bending bands is the most definitive indicator for distinguishing between primary, secondary, and tertiary amines, while the robust C-O-C stretching band confirms the ether functionality. This guide provides a framework for researchers and drug development professionals to leverage IR spectroscopy for the rapid and reliable characterization of these important molecules, facilitating progress in their respective fields.

References

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Ethylmorpholine. In NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

Sources

The 4-Ethoxyoxan-4-yl Group: A Strategic Bioisostere for Enhanced Drug-like Properties

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Performance Evaluation

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful development. The relentless pursuit of molecules with improved efficacy, safety, and metabolic stability has led medicinal chemists to explore beyond traditional scaffolds. This guide delves into the structure-activity relationship (SAR) of the 4-ethoxyoxan-4-yl group, a promising bioisosteric replacement for commonly employed phenyl and cyclohexyl rings. By leveraging established principles of medicinal chemistry and presenting supportive experimental frameworks, we will objectively compare the projected performance of this moiety and provide the necessary tools for its evaluation.

The Imperative of Bioisosterism: Moving Beyond Flatland

The phenyl ring, while a versatile and ubiquitous scaffold, often introduces liabilities such as poor aqueous solubility and susceptibility to oxidative metabolism.[1] This has driven the exploration of saturated bioisosteres that can mimic the geometry of a para-substituted phenyl ring while offering improved physicochemical properties. The tetrahydropyran (THP) ring has emerged as a valuable cyclohexane bioisostere, lauded for its ability to reduce lipophilicity and introduce a potential hydrogen bond acceptor through its ether oxygen, thereby improving absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

The 4-ethoxyoxan-4-yl group builds upon the inherent advantages of the THP scaffold by introducing further substitution at the 4-position. This allows for fine-tuning of steric bulk, polarity, and metabolic stability. The ethoxy group can serve to block potential sites of metabolism on the ring, while the 4-position offers a vector for the attachment of key pharmacophoric elements.

Comparative Analysis: 4-Ethoxyoxan-4-yl vs. Phenyl and Cyclohexyl Moieties

A notable case study in the development of Janus kinase 1 (JAK1) selective inhibitors demonstrated that replacing a cyclohexyl group with a tetrahydropyran ring (compound 19 vs. 18 ) led to a subtle decrease in lipophilicity (logD 2.08 for the THP derivative vs. 2.66 for the cyclohexyl analog).[1] This seemingly small change resulted in significantly improved clearance in both rat and human in vitro systems.[1] The introduction of the polar oxygen atom was also credited with providing tighter drug-enzyme binding interactions.[1]

Based on these principles, we can construct a comparative table to guide the strategic implementation of the 4-ethoxyoxan-4-yl moiety.

PropertyPhenylCyclohexyl4-Ethoxyoxan-4-yl (Projected)Rationale for Projection
Lipophilicity (LogP/LogD) HighHighModerateThe two oxygen atoms in the 4-ethoxyoxan-4-yl group significantly increase polarity and reduce lipophilicity compared to the hydrocarbon rings.[1]
Aqueous Solubility LowLowModerate to HighIncreased polarity and the potential for hydrogen bonding with water molecules are expected to enhance solubility.
Metabolic Stability Variable (Prone to oxidation)Prone to oxidation at the 4-positionHighThe ether linkages are generally more stable to oxidative metabolism than C-H bonds in aromatic and alicyclic rings. The ethoxy group can also shield the ring from enzymatic attack.
Hydrogen Bonding Capacity Acceptor (π-system)NoneAcceptor (2 ether oxygens)The presence of two oxygen atoms provides two potential hydrogen bond acceptor sites, which can lead to improved target engagement and solubility.[1]
Conformational Flexibility RigidFlexible (Chair-boat)Rigid (Chair conformation)The defined chair conformation of the oxane ring provides a more rigid scaffold, which can be advantageous for locking in a bioactive conformation and improving selectivity.
Synthetic Accessibility HighHighModerateWhile more complex than simple phenyl or cyclohexyl precursors, established methods for the synthesis of substituted tetrahydropyrans exist.[2]

Visualizing the Bioisosteric Relationship

The following diagram illustrates the conceptual replacement of phenyl and cyclohexyl rings with the 4-ethoxyoxan-4-yl group, highlighting the key features of each moiety.

G cluster_0 Common Scaffolds cluster_1 Bioisosteric Replacement A Phenyl Ring (Lipophilic, Planar) C 4-Ethoxyoxan-4-yl Group (Less Lipophilic, Rigid, H-bond Acceptor) A->C Improves ADME B Cyclohexyl Ring (Lipophilic, Flexible) B->C Enhances Solubility & Stability

Caption: Bioisosteric replacement of phenyl and cyclohexyl groups.

Experimental Protocols for Comparative Evaluation

To empirically validate the projected benefits of the 4-ethoxyoxan-4-yl group, rigorous experimental evaluation is necessary. The following are detailed, step-by-step methodologies for two critical experiments: determination of the octanol-water partition coefficient (LogP) and assessment of in vitro metabolic stability.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This protocol is adapted from established procedures and is considered the "gold standard" for LogP determination.[3][4]

Objective: To determine the lipophilicity of a compound by measuring its distribution between n-octanol and an aqueous buffer.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with buffer)

  • Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)[5]

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them vigorously for 24 hours, followed by separation of the two phases.[4]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1:1 v/v).

  • Spike the vial with a small volume of the test compound stock solution to achieve a final concentration that is detectable in both phases.

  • Equilibration: Cap the vial tightly and shake vigorously using a vortex mixer for a defined period (e.g., 1-24 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: Centrifuge the vial at a sufficient speed and duration to achieve complete separation of the octanol and aqueous layers.

  • Sampling: Carefully withdraw a known volume from both the n-octanol (upper) and aqueous (lower) phases.

  • Quantification: Analyze the concentration of the test compound in each phase using a validated analytical method.

  • Calculation: Calculate the LogP value using the following formula: LogP = log10 ( [Compound]octanol / [Compound]aqueous )

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a common procedure to assess the susceptibility of a compound to Phase I metabolism.[6][7][8]

Objective: To determine the in vitro intrinsic clearance of a compound by measuring its rate of depletion when incubated with liver microsomes.

Materials:

  • Test compound

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (Cofactor)[7]

  • Ice-cold acetonitrile or methanol (stop solution)

  • Incubator/water bath at 37°C

  • Centrifuge

  • LC-MS/MS for analysis

Procedure:

  • Preparation: Prepare a working solution of the test compound in the phosphate buffer. Thaw the liver microsomes on ice.

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, the microsomal solution, and the test compound solution.[7]

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the system to equilibrate.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[6]

  • Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing ice-cold stop solution to quench the reaction.[8]

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an analysis plate or vial and quantify the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

Workflow Visualization

The following diagram outlines the workflow for the comparative evaluation of a lead compound and its bioisosteric analogue containing the 4-ethoxyoxan-4-yl group.

G cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 ADME Profiling cluster_3 Pharmacological Evaluation A Lead Compound (Phenyl/Cyclohexyl) C LogP Determination (Shake-Flask Method) A->C D Aqueous Solubility Assay A->D E Metabolic Stability (Microsomal Assay) A->E F Permeability Assay (e.g., Caco-2) A->F G In Vitro Potency Assay A->G H In Vitro Selectivity Panel A->H B Bioisosteric Analogue (4-Ethoxyoxan-4-yl) B->C B->D B->E B->F B->G B->H I Data Analysis & SAR Interpretation C->I D->I E->I F->I G->I H->I

Caption: Workflow for comparative evaluation of bioisosteres.

Conclusion and Future Directions

The 4-ethoxyoxan-4-yl group represents a sophisticated and strategic tool in the medicinal chemist's arsenal for overcoming common drug development hurdles. By leveraging the established benefits of the tetrahydropyran scaffold and introducing further points of modification, this moiety offers a promising avenue to enhance solubility, metabolic stability, and potentially target affinity. The provided experimental protocols serve as a robust framework for the systematic evaluation of this and other novel bioisosteres. As the pressure to develop safer and more effective medicines intensifies, the rational design and empirical validation of such innovative chemical motifs will be paramount to success.

References

  • Ioan, I., et al. (2012). 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets. Current Medicinal Chemistry, 19(29), 5095-5113. [Link]

  • Igartua, M., et al. (1998). 4-Alkyl-1,4-dihydropyridines derivatives as specific PAF-acether antagonists. Journal of Medicinal Chemistry, 41(20), 3878-3891. [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4613. [Link]

  • Reyes-Ramírez, A., et al. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Pharmaceuticals, 17(4), 492. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

  • Lee, H., & Kim, S. (2019). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 17(11), 614. [Link]

  • O'Brien, P., et al. (2007). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters, 9(22), 4483-4485. [Link]

  • Borysov, A. (2024). LogP / LogD shake-flask method. protocols.io. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-162. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • ResearchGate. (2025). Bioisosteres in Drug Discovery: Focus on Tetrazole. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

  • Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Procter, M. J., & Bull, J. A. (2012). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 10(36), 7239-7255. [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. [Link]

Sources

Bioisosteric Replacement Guide: Cyclohexyl Amines vs. Oxanyl Amines

[1]

Executive Summary

In medicinal chemistry, the "lipophilic cation" motif—common in GPCR ligands and kinase inhibitors—often introduces liabilities such as hERG channel inhibition, phospholipidosis, and high metabolic clearance. The bioisosteric replacement of a cyclohexyl amine with an oxanyl amine (4-aminotetrahydropyran) is a validated strategy to mitigate these risks.[1]

This guide analyzes the physicochemical shifts driven by this replacement, specifically the modulation of basicity (pKa) and lipophilicity (LogD), and provides actionable protocols for synthesis and evaluation.

Physicochemical Performance Comparison

The insertion of an oxygen atom into the 4-position of the cyclohexane ring creates a tetrahydropyran (THP) moiety.[1] This structural change exerts a profound electronic effect on the distal amine through induction, altering the molecule's fundamental properties.

Comparative Data Matrix
PropertyCyclohexyl Amine (Baseline)Oxanyl Amine (Bioisostere)Net Effect
Structure C₆H₁₁NH₂C₅H₁₁NOEther insertion at C4
Basicity (pKa) ~10.6~9.6-1.0 unit (Reduced basicity)
Lipophilicity (cLogP) ~1.49~ -0.3 to 0.0~1.5 log unit reduction
Polar Surface Area (tPSA) 26 Ų35 ŲIncreased polarity
Metabolic Liability High (C3/C4 oxidation)Low (C4 blocked)Improved metabolic stability
hERG Risk High (Lipophilic cation)ReducedLower affinity due to reduced pKa/LogP
Mechanistic Insight: The Inductive Effect

The reduced basicity of the oxanyl amine is driven by the negative inductive effect (-I) of the ether oxygen at the 4-position.[1] Although the oxygen is four bonds away from the nitrogen, it sufficiently polarizes the ring system to destabilize the protonated ammonium species relative to the cyclohexyl analog.

  • Impact: A drop in pKa from ~10.6 to ~9.6 increases the fraction of neutral species at physiological pH (7.4), potentially improving membrane permeability despite the overall increase in polarity.

Strategic Application: Mitigating hERG Toxicity

One of the primary drivers for this switch is the reduction of hERG channel inhibition. The hERG pharmacophore typically requires a basic nitrogen and a lipophilic group (e.g., a cyclohexyl ring) that engages in

1
Logic Flow: The "Lipophilic Cation" Escape

The following diagram illustrates the decision-making process when encountering a hERG liability linked to a cyclohexyl amine motif.

Bioisostere_LogicLeadLead Compound(Cyclohexyl Amine)LiabilityLiability Identified:High hERG InhibitionHigh ClearanceLead->Liability ScreeningStrategyStrategy:Insert Oxygen (C4)Liability->Strategy Bioisosteric DesignEffect1Lower LogP(Less Lipophilic)Strategy->Effect1 PolarityEffect2Lower pKa(Less Basic)Strategy->Effect2 Inductive EffectOutcomeOptimized Analog(Oxanyl Amine)Reduced hERG BindingEffect1->OutcomeEffect2->Outcome

Figure 1: Decision logic for replacing cyclohexyl amines to mitigate hERG toxicity.

Case Study Evidence

In the optimization of CCR2 antagonists and Nav1.7 inhibitors , researchers frequently employ this switch. For instance, replacing a cyclohexyl group with a tetrahydropyranyl group in piperidine-based leads has been shown to reduce hERG inhibition by >10-fold while maintaining target potency, primarily by disrupting the hydrophobic interaction in the channel pore [1, 7].[1]

Experimental Protocols

Protocol A: Synthesis of 4-Aminotetrahydropyran

The most robust method for accessing oxanyl amines is the reductive amination of tetrahydropyran-4-one.[1] This "one-pot" protocol is scalable and avoids the use of unstable oximes.[1]

Reagents:

  • Tetrahydropyran-4-one (1.0 eq)[1]

  • Amine source (e.g., Benzylamine or Ammonium Acetate) (1.2 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (catalytic, 0.1 eq)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Workflow Diagram:

Synthesis_WorkflowStartStart:Tetrahydropyran-4-oneStep1Imine Formation:Add Amine + AcOHSolvent: DCE, RT, 1hStart->Step1Step2Reduction:Add NaBH(OAc)3Stir RT, 12-16hStep1->Step2 In situ reductionQuenchQuench:Sat. NaHCO3Step2->QuenchWorkupExtraction (DCM)& ConcentrationQuench->WorkupProductProduct:4-AminotetrahydropyranWorkup->Product

Figure 2: One-pot reductive amination protocol for synthesizing oxanyl amines.

Step-by-Step Methodology:

  • Imine Formation: Dissolve tetrahydropyran-4-one (10 mmol) and the amine (12 mmol) in DCE (50 mL). Add acetic acid (1 mmol) and stir at room temperature for 30–60 minutes to allow imine/hemiaminal equilibrium.

  • Reduction: Add sodium triacetoxyborohydride (15 mmol) portion-wise. Note: STAB is preferred over NaBH₃CN due to lower toxicity and better selectivity.

  • Reaction: Stir the suspension at room temperature under nitrogen for 16 hours. Monitor by LC-MS for the disappearance of the ketone.[1]

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).[1] Combine organic layers, dry over Na₂SO₄, and concentrate.

  • Purification: If a primary amine was used, the product may require column chromatography (MeOH/DCM gradient) or salt formation (HCl in dioxane) for isolation [3, 5].[1]

Protocol B: Determination of pKa (Potentiometric Titration)

To validate the electronic shift, pKa should be measured rather than predicted, as solvation effects in the THP ring can be complex.

  • Preparation: Prepare a 10 mM stock solution of the amine hydrochloride salt in water.

  • Titration: Titrate 20 mL of the sample with 0.1 M NaOH using an automated potentiometric titrator (e.g., Sirius T3).

  • Data Analysis: Plot pH vs. Volume of NaOH. The inflection point represents the pKa.

  • Validation: The oxanyl amine should exhibit a pKa approximately 0.8 – 1.2 units lower than its cyclohexyl counterpart [2].

References

  • Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. Accessed 2026.[1][2]

  • Cyclohexylamine Properties. PubChem Database.[1] National Library of Medicine.[1][3]

  • Process for preparing 4-aminotetrahydropyran compound. US Patent 7365215B2.[1] Google Patents.

  • Bioisosteres in Drug Design: Focus on Tetrazole and Saturated Heterocycles. ResearchGate.

  • Reductive Amination Protocol. Organic Chemistry Portal.

  • 4-Aminotetrahydropyran Product Data. ChemicalBook.

  • Machine Learning Based classification Analysis of hERG Blockers. Sciforum.

Safety Operating Guide

Navigating the Disposal of (4-Ethoxyoxan-4-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of novel chemical entities are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (4-Ethoxyoxan-4-yl)methanamine, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols for similar chemical classes, emphasizing a proactive and informed methodology to waste management.

Understanding the Hazard Profile: A Cautious Approach

Key Potential Hazards:

  • Corrosivity: Assumed to cause burns to skin and serious eye damage upon contact.

  • Reactivity: Potential for vigorous reaction with strong oxidizing agents and strong bases[2].

  • Inhalation Toxicity: Vapors or aerosols may be harmful if inhaled.

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any work that will generate this compound waste, it is crucial to establish a safe working environment.

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes that can cause serious eye damage[1][4][5].
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential chemical burns[5].
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing[5].
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.To minimize inhalation of potentially harmful vapors[6][7].
Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash[3].

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to prevent hazardous reactions[3].

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The label should include the full chemical name, "this compound," and appropriate hazard pictograms (e.g., corrosive).

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong acids or oxidizing agents, to prevent unforeseen chemical reactions[3].

Step 2: Waste Collection and Storage

  • Container Integrity: Ensure the waste container is in good condition and the lid is securely fastened to prevent leaks or the release of fumes[3].

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources[3]. The storage area should be designated for hazardous waste and have secondary containment.

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Isolate the Area: Prevent personnel from entering the spill area.

  • Absorb the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like sawdust[5]. For solid residue, carefully sweep to avoid generating dust.

  • Collect Contaminated Materials: Place all contaminated absorbent material and any contaminated PPE into a separate, clearly labeled hazardous waste container[5].

Step 4: Final Disposal

The final disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company[5].

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. Contact your EHS department to schedule a collection.

  • Documentation: Ensure all required waste disposal forms are completed accurately.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation Point ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into Designated Container ppe->segregate label_container Label Container with Chemical Name & Hazards segregate->label_container check_incompatible Is the waste mixed with incompatible materials? label_container->check_incompatible separate Separate incompatible waste streams check_incompatible->separate Yes store Store in a Cool, Dry, Well-Ventilated Area check_incompatible->store No separate->store secondary_containment Use Secondary Containment store->secondary_containment contact_ehs Contact EHS for Waste Pickup secondary_containment->contact_ehs disposal_company Licensed Hazardous Waste Disposal contact_ehs->disposal_company end_state Proper Disposal Complete disposal_company->end_state

Caption: Disposal workflow for this compound.

Decontamination of Empty Containers

Empty containers that previously held this compound must also be managed properly.

  • Triple Rinse: It is good practice to triple rinse the empty container with a suitable solvent (e.g., water or a detergent solution, if compatible).

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste[8].

  • Deface Label: Before disposing of the rinsed container in the normal trash (if permitted by your institution), remove or deface the original label to prevent misuse[8].

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

Sources

Mastering the Safe Handling of (4-Ethoxyoxan-4-yl)methanamine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work and the safety of our laboratory personnel are paramount. The novel compound (4-Ethoxyoxan-4-yl)methanamine presents unique handling challenges due to its chemical structure, combining the features of a substituted ether and a primary amine. This guide provides a comprehensive, experience-driven framework for the safe handling, use of personal protective equipment (PPE), and disposal of this compound, ensuring that your critical research can proceed without compromising safety.

Hazard Assessment: Understanding the 'Why' Behind the 'How'

Before any handling protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. Based on available safety data, this compound is a multi-hazard substance that demands a multi-faceted approach to protection.

A Safety Data Sheet (SDS) for this compound outlines several key hazards: it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. These classifications are the cornerstone of our PPE selection and handling protocols. The primary amine group can impart corrosive properties and sensitizing potential, while the ether linkage raises concerns about peroxide formation over time, although this is less pronounced than with simple ethers like diethyl ether.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CodeImplication for Handling
Harmful if swallowedH302Avoid ingestion and contamination of food or drink.[1]
Causes skin irritationH315Direct skin contact must be prevented.[1][2][3]
Causes serious eye irritationH319Eye protection is mandatory to prevent severe damage.[1][2][3]
May cause respiratory irritationH335Work must be conducted in a well-ventilated area to avoid inhalation of vapors or aerosols.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a direct response to the identified hazards. For this compound, a layered defense is critical.

Eye and Face Protection: A Non-Negotiable Requirement

Given the severe eye irritation potential (H319), appropriate eye protection is mandatory.

  • Minimum Requirement: Safety glasses with side shields.

  • Recommended for Splash Risk: Chemical splash goggles are the preferred standard. They form a seal around the eyes, offering superior protection from splashes that can occur during transfer or reaction quenching.

  • High-Risk Operations: When handling larger quantities or in situations with a significant splash potential (e.g., pressure reactions, large-scale purifications), a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.

Skin and Body Protection: An Impermeable Barrier

The skin irritation classification (H315) necessitates robust skin protection.

  • Gloves: Standard nitrile gloves may not offer sufficient protection for prolonged contact. It is advisable to consult a glove compatibility chart for specific breakthrough times. As a general practice, double-gloving (wearing two pairs of nitrile gloves) provides an added layer of safety. Gloves should be inspected before use and removed promptly and properly if contamination is suspected.

  • Lab Coat: A standard cotton lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat or a lab coat made of a less permeable material (e.g., polyester blends) is recommended. Ensure the lab coat is fully buttoned and the sleeves are of an appropriate length to cover the wrists.

Respiratory Protection: Safeguarding Against Inhalation

To mitigate the risk of respiratory irritation (H335), engineering controls are the primary solution.

  • Primary Control: All handling of this compound should be performed within a certified chemical fume hood.[4] This is the most effective way to prevent inhalation of vapors.

  • Secondary Control: In situations where a fume hood is not feasible or during a large-scale spill, a respirator with an organic vapor cartridge may be necessary.[5] All personnel requiring a respirator must be fit-tested and trained in its proper use.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_ops Operational Plan Start Start: Handling this compound AssessHazards Assess Hazards: - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) - Harmful if Swallowed (H302) Start->AssessHazards EyeProtection Eye Protection: Chemical Splash Goggles AssessHazards->EyeProtection Eye Hazard SkinProtection Skin Protection: - Double Nitrile Gloves - Chemical Resistant Lab Coat AssessHazards->SkinProtection Skin Hazard RespiratoryProtection Respiratory Protection: Work in Fume Hood AssessHazards->RespiratoryProtection Inhalation Hazard Handling Safe Handling Protocol EyeProtection->Handling SkinProtection->Handling RespiratoryProtection->Handling Spill Spill Procedure Handling->Spill Disposal Waste Disposal Protocol Handling->Disposal

Operational and Disposal Plans: From Bench to Waste Stream

Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure a chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Have spill control materials readily available.

  • Aliquotting and Weighing: Whenever possible, handle the compound in solution to minimize the risk of generating dust or aerosols. If weighing the solid is necessary, do so in the fume hood. Use a disposable weighing boat.

  • During Reaction: Keep all reaction vessels clearly labeled. Maintain the reaction within the fume hood.

  • Post-Procedure: After handling, decontaminate the work surface. Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated chemical waste container.[6] Wash hands thoroughly with soap and water.[1][7][8]

Emergency Procedures: Planning for the Unexpected
  • Skin Contact: Immediately remove contaminated clothing.[1] Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][7][8] If they feel unwell, seek medical advice.

  • Spill: For a small spill within a fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[9] Place the absorbed material in a sealed, labeled container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Improper disposal of this compound and associated waste can have serious environmental and regulatory consequences.

  • Chemical Waste: All unused or waste this compound, whether in solid or solution form, must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weighing boats, pipette tips, and paper towels, must be disposed of in a designated solid chemical waste container.

  • Disposal Pathway: Do not pour this chemical down the drain.[9][10] All waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[11]

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • ADAMA. (2017). Safety Data Sheet. Available at: [Link]

  • Oil Technics Ltd. (2023). Safety Data Sheet. Available at: [Link]

  • AA Blocks. (2025). Safety Data Sheet. Available at: [Link]

  • Environment, Health & Safety, University of Iowa. (n.d.). Use of Ether. Available at: [Link]

  • ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • University of Edinburgh. (2009). Ether: It's hazards and safe use. Available at: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • Sciencemadness Discussion Board. (2010). Diethyl Ether Disposal. Available at: [Link]

  • Wuxi Griffin International Trade Co., Ltd. (2024). How to Dispose of Petroleum Ether?. Available at: [Link]

  • SolvChem. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]

  • Duke University Chemistry. (n.d.). Safety Manual. Available at: [Link]

  • Northwestern University Research Safety. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Available at: [Link]

  • University of Edinburgh Health and Safety Department. (2024). Ethers. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.